3,4-Dehydro Cilostazol-d11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALECSGOJQOHW-SAGHCWGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-Dehydro Cilostazol-d11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dehydro Cilostazol-d11, a key metabolite of the antiplatelet and vasodilatory drug, Cilostazol. This document details its chemical and pharmacological properties, analytical methodologies, and its role in the mechanism of action of its parent compound.
Introduction
3,4-Dehydro Cilostazol, also known as OPC-13015, is the primary and most active metabolite of Cilostazol.[1][2] The deuterated version, this compound, serves as a crucial internal standard for its quantitative analysis in biological matrices, particularly in pharmacokinetic and bioequivalence studies.[3][4] Understanding the properties and behavior of this metabolite is essential for a complete comprehension of Cilostazol's therapeutic effects and for the development of new drug candidates.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of the active metabolite of Cilostazol. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [5] |
| Synonyms | OPC 13015-d11 | [5] |
| CAS Number | 1073608-13-5 | [6] |
| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [6] |
| Molecular Weight | 378.52 g/mol | [6] |
| Appearance | Solid (presumed) | |
| Solubility | Soluble in DMSO | [7] |
Pharmacological Properties
Mechanism of Action
Like its parent compound, 3,4-Dehydro Cilostazol is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[7] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting PDE3, 3,4-Dehydro Cilostazol increases intracellular cAMP levels in platelets and vascular smooth muscle cells. This elevation in cAMP leads to two primary physiological effects:
-
Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn inhibits the release of calcium and the activation of glycoprotein IIb/IIIa receptors, crucial steps in platelet aggregation.
-
Vasodilation: In vascular smooth muscle cells, elevated cAMP activates PKA, which phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
Potency
3,4-Dehydro Cilostazol is significantly more potent than its parent compound. In vitro data indicates that it is approximately 4 to 7 times more active as a PDE3 inhibitor than Cilostazol.[2] The IC₅₀ of Cilostazol against PDE3A is approximately 0.2 µM. Based on its relative potency, the estimated IC₅₀ for 3,4-Dehydro Cilostazol would be in the range of 28 to 50 nM .
Pharmacokinetics
Following oral administration of Cilostazol, 3,4-Dehydro Cilostazol is formed through metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[7] While Cilostazol is the predominant circulating compound, 3,4-Dehydro Cilostazol reaches significant plasma concentrations and, due to its higher potency, contributes substantially to the overall pharmacological effect.[2] The protein binding of 3,4-dehydro-cilostazol is high, at approximately 97.4%.[1]
Experimental Protocols
Synthesis of this compound
Quantitative Analysis in Human Plasma by UPLC-MS/MS
The following protocol is adapted from a validated method for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, where this compound is used as an internal standard.[3][4]
4.2.1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing this compound).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 2% v/v formic acid in water and vortex for another 30 seconds.
-
Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: 10 mM ammonium formate in water (pH 5.0, adjusted with formic acid) and acetonitrile (ratio will need to be optimized, e.g., 30:70 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.2.3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3,4-Dehydro Cilostazol: m/z 368.2 → 286.3
-
This compound: m/z 379.2 → 286.2
-
Linear Range: This method is typically linear over a concentration range of 0.5 to 500 ng/mL for 3,4-Dehydro Cilostazol.[4] Recovery: The extraction recovery for 3,4-Dehydro Cilostazol using this method is typically high, around 95-97%.[3]
Visualizations
Signaling Pathway
Caption: Mechanism of action of 3,4-Dehydro Cilostazol.
Experimental Workflow
Caption: Workflow for quantitative analysis.
References
- 1. 6-[4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL) BUTOXY]-2(1H)-QUINOLINONE | 73963-62-9 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancement of solubility and dissolution of cilostazol by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to 3,4-Dehydro Cilostazol-d11
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of 3,4-Dehydro Cilostazol-d11, a deuterated metabolite of the phosphodiesterase inhibitor Cilostazol. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical method development.
Chemical Identity and Properties
This compound is a stable isotope-labeled form of 3,4-Dehydro Cilostazol, a major active metabolite of Cilostazol. The deuterium labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.
Chemical Structure:
The chemical structure of this compound is characterized by a quinolinone core, a cyclohexyl ring, and a tetrazole moiety. The "-d11" designation indicates that eleven hydrogen atoms on the cyclohexyl ring have been replaced by deuterium.
Chemical Formula: C₂₀H₁₄D₁₁N₅O₂[1][2][3][4][5]
Molecular Weight: Approximately 378.52 g/mol [1][4]
CAS Number: 1073608-13-5[1][2][4][5]
Synonyms: 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, OPC 13015-d11[2][5]
Physicochemical Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₄D₁₁N₅O₂ | [1][2][3][4][5] |
| Molecular Weight | 378.52 g/mol | [1][4] |
| CAS Number | 1073608-13-5 | [1][2][4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | N/A |
| Solubility | Soluble in DMSO | [6] |
Biological Context and Mechanism of Action
3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[6] Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[6] The inhibition of PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation.[6] 3,4-Dehydro Cilostazol is formed from the parent drug primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6]
Cilostazol Signaling Pathway
The following diagram illustrates the mechanism of action of Cilostazol, the parent compound of 3,4-Dehydro Cilostazol.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Cilostazol and its metabolites in biological matrices. Below is a detailed experimental protocol for a UPLC-MS/MS method adapted from a published study.[1]
Quantification of Cilostazol and 3,4-Dehydro Cilostazol in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous determination of Cilostazol and its active metabolite, 3,4-Dehydro Cilostazol, in human plasma.[1]
3.1.1. Materials and Reagents
-
Cilostazol and 3,4-Dehydro Cilostazol reference standards
-
Cilostazol-d11 and this compound internal standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
3.1.2. Instrumentation
-
UPLC system: Waters Acquity UPLC or equivalent
-
Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]
3.1.3. Preparation of Stock Solutions and Standards
-
Stock Solutions: Prepare individual stock solutions of Cilostazol (400 µg/mL) and 3,4-Dehydro Cilostazol (200 µg/mL) in methanol.[1] Prepare separate stock solutions of the internal standards, Cilostazol-d11 and this compound (e.g., 100 µg/mL and 50 µg/mL, respectively) in methanol.[1]
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[1]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.[1]
3.1.4. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (or standard/QC), add the internal standard solution.
-
Vortex the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
3.1.5. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow
The following diagram outlines the workflow for the bioanalytical method described above.
Quantitative Data
The UPLC-MS/MS method described above was validated according to regulatory guidelines. The following table summarizes the key validation parameters for the quantification of 3,4-Dehydro Cilostazol.[1]
| Parameter | Result |
| Linearity Range | 0.5–500 ng/mL |
| Intra-batch Precision (% CV) | 0.91–2.79% |
| Inter-batch Precision (% CV) | 0.91–2.79% |
| Accuracy | 98.0–102.7% |
| Assay Recovery | 95–97% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Synthesis and Deuteration
While a detailed, publicly available protocol for the synthesis of this compound is not available, the general synthesis of Cilostazol involves the coupling of 6-hydroxy-3,4-dihydroquinolin-2-one with 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole. The introduction of the 3,4-dehydro bond and the deuterium labeling of the cyclohexyl ring would require specialized synthetic steps, likely involving catalytic dehydrogenation and the use of a deuterated source for the cyclohexyl moiety during the synthesis.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the active metabolite 3,4-Dehydro Cilostazol in pharmacokinetic and bioequivalence studies. Its use as an internal standard in UPLC-MS/MS methods allows for the reliable determination of drug and metabolite concentrations in biological matrices, supporting drug development and regulatory submissions. The provided experimental protocol and validation data demonstrate the robustness of analytical methods employing this deuterated standard.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]
- 4. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. An analytical review on the quantitative techniques for e... [degruyterbrill.com]
An In-Depth Technical Guide to the Synthesis and Manufacturing of 3,4-Dehydro Cilostazol-d11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of 3,4-Dehydro Cilostazol-d11, a crucial deuterated internal standard for the pharmacokinetic and metabolic studies of Cilostazol and its active metabolite, 3,4-Dehydro Cilostazol (OPC-13015). Given the absence of a single, publicly available, end-to-end synthesis protocol for the deuterated analog, this document outlines a proposed synthetic pathway based on established chemical transformations reported for analogous non-deuterated compounds. The guide details the preparation of key deuterated and non-deuterated intermediates, their subsequent coupling, and final modification to yield the target molecule. Additionally, it presents an alternative synthetic strategy and includes quantitative data from related syntheses to provide estimated yields. Experimental protocols for key transformations are provided, and the relevant signaling pathway of Cilostazol is visualized to provide a broader context for its biological activity.
Introduction
3,4-Dehydro Cilostazol, also known as OPC-13015, is the primary active metabolite of Cilostazol, a phosphodiesterase III (PDE3) inhibitor used to treat intermittent claudication.[1] The deuterated version, this compound, serves as an indispensable internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in pharmacokinetic studies. The "-d11" designation indicates the presence of eleven deuterium atoms on the cyclohexyl ring, which provides a distinct mass shift for mass spectrometric detection without significantly altering the chemical properties of the molecule.
This guide will delineate a plausible and detailed synthetic route for this compound, starting from commercially available materials.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process that involves the preparation of two key intermediates: 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole and 6-Hydroxy-2(1H)-quinolinone . These intermediates are then coupled to form the core structure, which is subsequently dehydrogenated in an alternative approach.
Synthesis of Key Intermediates
2.1.1. Synthesis of Cyclohexylamine-d11
The introduction of the eleven deuterium atoms is a critical step. A feasible approach is the catalytic deuteration of aniline.
-
Reaction: Aniline is subjected to catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst, such as Ruthenium on carbon (Ru/C), under pressure. This process facilitates the reduction of the aromatic ring and the exchange of all eleven hydrogen atoms on the ring with deuterium.
-
Experimental Protocol (Proposed):
-
In a high-pressure autoclave, a solution of aniline in an appropriate solvent (e.g., ethanol) is charged with a catalytic amount of 5% Ru/C.
-
The vessel is purged with nitrogen gas and then pressurized with deuterium gas to a specified pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a suitable temperature (e.g., 100-150 °C) and stirred vigorously for an extended period (e.g., 24-48 hours).
-
Reaction completion is monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude cyclohexylamine-d11 is purified by distillation.
-
2.1.2. Synthesis of 1-(Cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole
This intermediate is synthesized from the deuterated cyclohexylamine.
-
Reaction: The synthesis involves a two-step process starting with the acylation of cyclohexylamine-d11 with 5-chlorovaleroyl chloride, followed by a cyclization reaction with an azide source to form the tetrazole ring.
-
Experimental Protocol (Adapted from non-deuterated synthesis):
-
Acylation: To a solution of cyclohexylamine-d11 in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), 5-chlorovaleroyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by an aqueous workup to isolate N-(cyclohexyl-d11)-5-chloropentanamide.
-
Tetrazole Formation: The resulting amide is treated with a dehydrating agent like phosphorus pentachloride to form an imidoyl chloride in situ. This is followed by the addition of an azide source (e.g., sodium azide or trimethylsilyl azide) to facilitate the [3+2] cycloaddition, forming the tetrazole ring. The reaction is typically carried out in an aprotic solvent like toluene. Purification is achieved through crystallization.
-
2.1.3. Synthesis of 6-Hydroxy-2(1H)-quinolinone
This intermediate can be synthesized via several routes, including the Pfitzinger reaction or a multi-step synthesis from p-anisidine. A common method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide followed by demethylation. More direct methods aim for the synthesis of the unsaturated quinolinone.
-
Reaction: A plausible route involves the reaction of 4-tert-butoxyaniline with trans-β-aryl methyl acrylate to form a trans-amide intermediate. This intermediate is then subjected to a Friedel-Crafts-type cyclization and deprotection using a Lewis acid like anhydrous aluminum trichloride to yield 6-hydroxy-2(1H)-quinolinone.
-
Experimental Protocol (Adapted from a similar synthesis):
-
A mixture of 4-tert-butoxyaniline and trans-β-aryl methyl acrylate is reacted in the presence of a catalytic amount of a non-nucleophilic base such as DBU or DBN to form the corresponding trans-amide intermediate.
-
The isolated amide is dissolved in a high-boiling point solvent (e.g., diphenyl ether) and cooled. Anhydrous aluminum trichloride is added portion-wise.
-
The reaction mixture is slowly heated to a high temperature (e.g., 80-90 °C) and stirred for several hours.
-
The reaction is quenched by pouring it into ice water, and the resulting precipitate is filtered.
-
The crude product is purified by recrystallization from a suitable solvent like methanol to afford 6-hydroxy-2(1H)-quinolinone as a white solid.[1]
-
Final Coupling Reaction
-
Reaction: 6-Hydroxy-2(1H)-quinolinone is coupled with 1-(cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole via a Williamson ether synthesis.
-
Experimental Protocol (Adapted from non-deuterated synthesis):
-
A mixture of 6-hydroxy-2(1H)-quinolinone, 1-(cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole, and a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared.
-
The reaction mixture is heated (e.g., to 80 °C) under a nitrogen atmosphere for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled and diluted with water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Alternative Synthetic Strategy: Dehydrogenation
An alternative approach involves the synthesis of Cilostazol-d11 followed by a dehydrogenation step.
-
Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This can be synthesized from p-anisidine and 3-chloropropionyl chloride, followed by cyclization and demethylation. A reported method gives a total yield of 85%.
-
Synthesis of Cilostazol-d11: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is coupled with 1-(cyclohexyl-d11)-5-(4-chlorobutyl)-1H-tetrazole as described in section 2.2.
-
Dehydrogenation: The resulting Cilostazol-d11 is then dehydrogenated to introduce the double bond in the quinolinone ring. This can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through catalytic methods involving transition metals. A visible-light-induced dehydrogenation using a photocatalyst like thioxanthone has also been reported for similar systems.
Data Presentation
The following tables summarize the available quantitative data for the synthesis of non-deuterated analogues, which can be used as a reference for the proposed synthesis of the deuterated compound.
Table 1: Synthesis of Key Intermediates (Non-Deuterated)
| Intermediate | Starting Materials | Reaction Type | Reported Yield | Purity |
| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | N-(4-methoxyphenyl)-3-chloropropionamide | Cyclization/Demethylation | 85% | >95% |
| 6-Hydroxy-2(1H)-quinolinone | 4-tert-butoxyaniline, trans-β-aryl methyl acrylate | Amidation/Cyclization | 81-85% | >98% |
| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | N-cyclohexyl-5-chlorovaleramide, Sodium Azide | Cyclization | ~93% | - |
Table 2: Final Coupling and Dehydrogenation Steps (Non-Deuterated)
| Product | Starting Materials | Reaction Type | Reported Yield | Purity |
| 3,4-Dehydro Cilostazol | 6-Hydroxy-2(1H)-quinolinone, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | Williamson Ether Synthesis | Good | >99% |
| Quinolin-2(1H)-ones | 3,4-Dihydroquinolin-2(1H)-ones | Oxidative Aromatization (DDQ) | 52-89% | - |
Visualization of Pathways and Workflows
Proposed Synthesis Pathway of this compound
Caption: Proposed synthesis of this compound.
Cilostazol Signaling Pathway
Caption: Cilostazol's mechanism of action via PDE3 inhibition.
Manufacturing Considerations
The manufacturing process for this compound would necessitate stringent quality control at each step.
-
Deuterium Incorporation: The efficiency of the initial deuteration step is critical. High-resolution NMR and mass spectrometry would be required to confirm the degree and location of deuterium labeling in the cyclohexylamine-d11 intermediate.
-
Impurity Profiling: Each intermediate and the final active pharmaceutical ingredient (API) would need to be rigorously tested for impurities. The synthesis of tetrazoles, for instance, can sometimes lead to the formation of toxic azide impurities.
-
Scale-Up: The transition from laboratory-scale synthesis to large-scale manufacturing would require process optimization to ensure safety, efficiency, and reproducibility. The use of high-pressure deuterium gas and flammable solvents necessitates specialized equipment and adherence to strict safety protocols.
-
Purification: Robust purification methods, such as multi-step recrystallization or preparative chromatography, would be essential to achieve the high purity required for an analytical standard.
Conclusion
This technical guide outlines a scientifically grounded, proposed synthetic pathway for this compound, a vital tool in pharmaceutical research and development. By leveraging established chemical reactions for the synthesis of key deuterated and non-deuterated intermediates, a viable route to the final product is presented. The provided experimental protocols, quantitative data from analogous reactions, and pathway visualizations serve as a valuable resource for researchers and scientists in the field. Further process development and optimization would be required for a robust and scalable manufacturing process.
Disclaimer: The detailed synthetic protocols provided herein are proposed based on analogous reactions reported in the chemical literature. The synthesis of this compound may require specific optimization of reaction conditions, and all chemical procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
References
3,4-Dehydro Cilostazol-d11 CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dehydro Cilostazol-d11, a deuterated analog of a Cilostazol metabolite. This document includes its chemical identification, a summary of its key properties, a generalized synthetic approach, and a depiction of the parent compound's signaling pathway.
Core Identification
This compound is a stable isotope-labeled version of 3,4-Dehydro Cilostazol, which is a metabolite of the antiplatelet and vasodilator drug, Cilostazol. The incorporation of eleven deuterium atoms provides a distinct mass shift, making it a valuable internal standard for pharmacokinetic and metabolic studies.
| Identifier | Value |
| CAS Number | 1073608-13-5[1][2][3][4] |
| Synonyms | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, OPC 13015-d11[1][2][4] |
| Parent Drug | Cilostazol[5] |
| Unlabeled CAS Number | 73963-62-9[1][5] |
Molecular Data
The key molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂[1][2][3][4][5] |
| Molecular Weight | 378.51 g/mol [1][2][4] |
| Isotope Label | Deuterium[1] |
Experimental Protocols
General Synthetic Approach
While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would logically follow the established routes for Cilostazol, with the introduction of deuterium atoms on the cyclohexyl ring. The general approach involves the alkylation of a quinolinone intermediate with a deuterated tetrazole-containing side chain.
Step 1: Synthesis of Deuterated Cyclohexyl Bromide A commercially available deuterated cyclohexanol can be converted to deuterated cyclohexyl bromide using a standard brominating agent like phosphorus tribromide.
Step 2: Synthesis of 1-(Cyclohexyl-d11)-1H-tetrazole Deuterated cyclohexyl bromide is reacted with 1H-tetrazole in the presence of a base to yield 1-(cyclohexyl-d11)-1H-tetrazole.
Step 3: Synthesis of 5-(4-chlorobutyl)-1-(cyclohexyl-d11)-1H-tetrazole The product from Step 2 is then alkylated with 1-bromo-4-chlorobutane to introduce the butyl chain.
Step 4: Synthesis of this compound Finally, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated with 5-(4-chlorobutyl)-1-(cyclohexyl-d11)-1H-tetrazole in the presence of a base, such as potassium carbonate, to yield this compound.[6][7]
Analytical Workflow
A typical analytical workflow for the characterization and quantification of this compound would involve the following steps:
Caption: Analytical Workflow for this compound.
Signaling Pathway of Cilostazol
Cilostazol, the parent compound of this compound, primarily acts as a phosphodiesterase-3 (PDE3) inhibitor.[8][9][10][11] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[8][11] The elevated cAMP activates Protein Kinase A (PKA), which in turn mediates the therapeutic effects of vasodilation and inhibition of platelet aggregation.[8][9][10]
Caption: Signaling Pathway of Cilostazol.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]
- 6. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]
- 7. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 8. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Technical Guide: Physical and Chemical Characteristics of 3,4-Dehydro Cilostazol-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,4-Dehydro Cilostazol-d11. This deuterated analog of a primary active metabolite of Cilostazol is a critical tool in pharmacokinetic and metabolic studies. This document outlines its fundamental properties, analytical methodologies, and its role within the broader context of Cilostazol's mechanism of action.
Core Chemical and Physical Properties
This compound is the deuterated form of 3,4-Dehydro Cilostazol, a major and pharmacologically active metabolite of Cilostazol.[1][2] The deuterium labeling makes it an ideal internal standard for quantitative analysis in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][3]
Table 1: Physical and Chemical Characteristics of this compound
| Property | Value | Source(s) |
| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [4][5] |
| Synonyms | OPC 13015-d11 | [4][5] |
| CAS Number | 1073608-13-5 | [4][5][6] |
| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [4][5][6] |
| Molecular Weight | 378.51 g/mol | [4][5][6] |
| Appearance | Neat (likely a solid) | [7] |
Table 2: Comparative Data with Unlabeled 3,4-Dehydro Cilostazol
| Property | This compound | 3,4-Dehydro Cilostazol (unlabeled) | Source(s) |
| CAS Number | 1073608-13-5 | 73963-62-9 | [4][8] |
| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | C₂₀H₂₅N₅O₂ | [4][8] |
| Molecular Weight | 378.51 g/mol | 367.44 g/mol | [5][8] |
| Melting Point | Data not available | 181-183 °C | [9] |
Biological Activity and Signaling Pathway
3,4-Dehydro Cilostazol, the non-deuterated parent compound, is an active metabolite of Cilostazol.[2][10] Cilostazol and its active metabolites are potent and selective inhibitors of phosphodiesterase III (PDE3).[11][12] The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[11][13] This elevation in cAMP has two primary effects: inhibition of platelet aggregation and vasodilation.[11][13] 3,4-Dehydro Cilostazol is reported to have a more potent inhibitory effect on platelet aggregation than the parent drug, Cilostazol.[14]
Phosphodiesterase III (PDE3) Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of 3,4-Dehydro Cilostazol as a PDE3 inhibitor.
Experimental Protocols
Synthesis and Purification (Generalized)
A specific synthesis protocol for this compound is not publicly available. However, a general method can be adapted from the synthesis of the unlabeled compound.[9] The synthesis of 3,4-Dehydro Cilostazol involves the condensation of 6-hydroxy-1H-quinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[9] For the deuterated analog, a deuterated cyclohexyl starting material would be required.
Reaction Scheme:
Purification:
Purification of the final product can be achieved through recrystallization from a suitable solvent such as ethyl acetate to yield a high-purity solid.[9]
Analytical Methodology: UPLC-MS/MS
A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, utilizing their deuterated analogs as internal standards.[15][16]
Table 3: UPLC-MS/MS Parameters for Analysis
| Parameter | Condition | Source(s) |
| Instrumentation | Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer | [15] |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [15] |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate (pH 5.0 with 0.1% formic acid) in a gradient | [16] |
| Flow Rate | 0.35 mL/min | [15] |
| Column Temperature | 30 °C | [15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| MRM Transition | This compound: m/z 379.2 → 286.2 | [15] |
| MRM Transition | 3,4-Dehydro Cilostazol: m/z 368.2 → 286.3 | [15] |
Sample Preparation (Solid Phase Extraction):
A solid-phase extraction (SPE) procedure is recommended for the extraction of the analytes from plasma samples to ensure a clean extract and minimize matrix effects.[15]
Workflow for UPLC-MS/MS Analysis:
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of PDE-3 inhibition in persistent post-traumatic headache: evidence of cAMP-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 11. Cilostazol - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 15. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Relationship Between Cilostazol and its Active Metabolite, 3,4-Dehydro Cilostazol-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostazol is a quinolinone derivative that functions as a selective inhibitor of phosphodiesterase III (PDE3).[1] It is primarily indicated for the management of intermittent claudication resulting from peripheral vascular disease.[1] The therapeutic effects of cilostazol, which include vasodilation and inhibition of platelet aggregation, are attributed to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1]
Upon oral administration, cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[2] Among these, 3,4-dehydro cilostazol (OPC-13015) is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect of the parent drug.[2] Due to its role in pharmacokinetic and bioequivalence studies, a stable isotope-labeled version of this metabolite, 3,4-dehydro cilostazol-d11, is utilized as an internal standard for bioanalytical assays.[2][3] This guide provides a comprehensive overview of the metabolic relationship, analytical quantification, pharmacokinetic properties, and mechanism of action of cilostazol and its key metabolite, with a focus on the role of this compound.
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP2C19.[4] The formation of 3,4-dehydro cilostazol is a key metabolic route.[4] This metabolite is highly active, exhibiting a 3 to 7 times more potent inhibitory effect on platelet aggregation than the parent compound, cilostazol.[5]
Role of this compound in Bioanalysis
This compound is a deuterated analog of the active metabolite. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[2][3] this compound serves this purpose, as its chemical and physical properties are nearly identical to the analyte of interest (3,4-dehydro cilostazol), but it is distinguishable by its higher mass.[2] This allows for the correction of variability during sample preparation and analysis.[2]
Quantitative Data
The pharmacokinetic parameters of cilostazol and 3,4-dehydro cilostazol have been well-characterized in healthy human subjects. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Cilostazol and 3,4-Dehydro Cilostazol
| Parameter | Cilostazol | 3,4-Dehydro Cilostazol |
|---|---|---|
| Tmax (hr) | 2-4 | Not specified |
| Cmax (ng/mL) | Varies by study | Varies by study |
| AUC (ng·h/mL) | Varies by study | Varies by study |
| Half-life (t½) (hr) | 11-13 | Not specified |
| Protein Binding (%) | 95-98 | Not specified |
Data compiled from a bioequivalence study in 30 healthy subjects after a 100 mg oral dose.[2]
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Cilostazol | 3,4-Dehydro Cilostazol |
|---|---|---|
| Linear Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Intra-batch Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 |
| Inter-batch Precision (% CV) | Not specified | Not specified |
| Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 |
| Recovery (%) | 95 - 97 | 95 - 97 |
Validation parameters for a UPLC-MS/MS method for simultaneous determination in human plasma.[2]
Experimental Protocols
Synthesis of this compound
A general synthetic scheme for deuterated analogs of cilostazol involves the use of deuterated starting materials. For instance, a deuterated lactam intermediate can be synthesized and incorporated into the main synthetic route of cilostazol.[6]
A representative, though not specific for d11, synthetic approach:
-
Preparation of a Deuterated Intermediate: A commercially available deuterated starting material, such as ethyl 3-bromopropionate-d4, is hydrolyzed and converted to its acid chloride.[6]
-
Acylation: This deuterated acid chloride is then used to acylate an appropriate aminophenol derivative.[6]
-
Friedel-Crafts Reaction: A subsequent intramolecular Friedel-Crafts reaction yields the desired deuterated lactam core structure.[6]
-
Final Assembly: This deuterated intermediate is then further elaborated through a series of reactions, analogous to the synthesis of unlabeled cilostazol, to yield the final deuterated product.[6]
Note: A detailed, step-by-step protocol for the specific synthesis of this compound is proprietary and not publicly available. The above is a generalized representation based on patent literature for deuterated cilostazol analogs.
Bioanalytical Method for Quantification in Human Plasma by UPLC-MS/MS
This protocol outlines the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma.[2][3]
5.2.1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (cilostazol-d11 and this compound).
-
Perform solid-phase extraction using a suitable sorbent (e.g., LiChroSep DVB-HL).
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
5.2.2. Chromatographic Conditions
-
System: Waters Acquity UPLC
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 5.0, adjusted with 0.1% formic acid)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: 30 °C
-
Run Time: 1.2 minutes
5.2.3. Mass Spectrometric Conditions
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cilostazol: m/z 370.3 → 288.3
-
3,4-Dehydro Cilostazol: m/z 368.2 → 286.3
-
Cilostazol-d11 (IS): m/z 381.2 → 288.3
-
This compound (IS): m/z 379.2 → 286.2
-
Signaling Pathway of Cilostazol
Cilostazol exerts its therapeutic effects by selectively inhibiting phosphodiesterase III (PDE3).[7] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[7] The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.[7][8]
Conclusion
The relationship between cilostazol and its active metabolite, 3,4-dehydro cilostazol, is of significant importance in understanding the drug's overall pharmacological profile. The use of the deuterated analog, this compound, is indispensable for the accurate and reliable quantification of this active metabolite in biological matrices. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and analysis. A thorough understanding of these aspects is crucial for the continued investigation and clinical application of cilostazol.
References
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents [patents.google.com]
- 7. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Key Differences Between Deuterated and Non-Deuterated Cilostazol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor, is a key therapeutic agent for intermittent claudication. Its clinical efficacy is significantly influenced by its metabolism into active metabolites, primarily OPC-13015 (3,4-dehydro cilostazol) and OPC-13213 (4'-trans-hydroxy cilostazol). The strategic substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a promising approach to optimize pharmacokinetic profiles. This guide provides a detailed examination of the known metabolic pathways of cilostazol and its metabolites, and explores the anticipated key differences that would arise from deuteration. While direct comparative preclinical and clinical data on deuterated cilostazol metabolites are not extensively available in the public domain, this document extrapolates the expected variations based on the established principles of the kinetic isotope effect. This guide also outlines the detailed experimental protocols necessary to empirically determine these differences, and presents the relevant signaling pathways in a visual format.
Introduction to Cilostazol and its Metabolism
Cilostazol exerts its therapeutic effects by selectively inhibiting PDE3, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][2] This increase in cAMP results in vasodilation and the inhibition of platelet aggregation.[3][4] Cilostazol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1][5] This metabolic process yields several metabolites, with two major active metabolites contributing significantly to the overall pharmacological effect:
-
OPC-13015 (3,4-dehydro cilostazol): This metabolite is reported to be 3 to 7 times more potent than the parent drug, cilostazol.[6]
-
OPC-13213 (4'-trans-hydroxy cilostazol): This metabolite is approximately half as potent as cilostazol.[6]
The biotransformation of cilostazol is a critical determinant of its clinical pharmacology, influencing both its efficacy and potential for drug-drug interactions.
The Principle of Deuteration in Drug Development
Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium.[7][8] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] The increased bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect .[9]
The primary anticipated benefits of deuterating a drug like cilostazol include:
-
Increased Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[7]
-
Improved Pharmacokinetic Profile: This may result in higher plasma concentrations (AUC) and potentially allow for less frequent dosing.[7]
-
Reduced Formation of Certain Metabolites: Deuteration can alter the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.[8]
-
Enhanced Therapeutic Window: By improving the pharmacokinetic profile, deuteration may lead to a more favorable balance between efficacy and side effects.
Comparative Analysis: Deuterated vs. Non-Deuterated Cilostazol Metabolites
Expected Impact on Pharmacokinetic Parameters
The following table summarizes the hypothesized key differences in pharmacokinetic parameters between non-deuterated and deuterated cilostazol metabolites. These represent expected outcomes and would require empirical validation.
| Parameter | Non-Deuterated Metabolites (OPC-13015, OPC-13213) | Expected Impact on Deuterated Metabolites | Rationale |
| Half-life (t½) | Reported half-life of cilostazol is 11-13 hours.[10] | Increased | Slower metabolism due to the kinetic isotope effect would lead to a longer persistence in the body.[7] |
| Area Under the Curve (AUC) | Established values from clinical studies. | Increased | A reduced rate of clearance would result in greater overall drug exposure.[7] |
| Clearance (CL) | Dependent on hepatic metabolism by CYP3A4 and CYP2C19.[1] | Decreased | The primary mechanism of deuteration is to slow down metabolic clearance.[8] |
| Maximum Concentration (Cmax) | Reached within 2-4 hours post-administration.[2] | Potentially Increased or Delayed | The effect on Cmax can vary; it may be higher due to reduced first-pass metabolism or the time to reach it may be delayed. |
| Metabolic Ratio (Metabolite/Parent Drug) | Varies depending on individual CYP enzyme activity. | Altered | Deuteration at specific sites could shift the metabolic pathway, favoring the formation of certain metabolites over others. |
Metabolic Pathways and the Influence of Deuteration
The metabolic conversion of cilostazol to its primary active metabolites involves oxidative processes catalyzed by CYP enzymes.
Deuteration at the sites of oxidation on the cilostazol molecule would be expected to slow the formation of the corresponding metabolites. For instance, deuteration of the quinolinone ring could reduce the rate of formation of OPC-13015, while deuteration of the cyclohexyl ring could decrease the formation of OPC-13213. This could potentially lead to a higher sustained concentration of the parent drug, cilostazol, and a different ratio of its active metabolites.
Experimental Protocols for Comparative Analysis
To empirically determine the differences between deuterated and non-deuterated cilostazol metabolites, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated cilostazol in a controlled in vitro system.
Methodology:
-
Incubation: Deuterated and non-deuterated cilostazol are incubated separately with human liver microsomes, which contain a pool of drug-metabolizing enzymes including CYP3A4 and CYP2C19. The incubation mixture also includes NADPH as a cofactor to initiate the metabolic reactions.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched samples are centrifuged to remove the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent drug (deuterated or non-deuterated cilostazol) in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Deuterated analogs of the analytes are often used as internal standards to ensure accurate quantification.[11][12]
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated compound would indicate greater metabolic stability.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated cilostazol and their metabolites in a living organism.
Methodology:
-
Animal Model: A suitable animal model, such as rats or dogs, is selected.
-
Dosing: Two groups of animals receive either deuterated or non-deuterated cilostazol at a specified dose, typically administered orally.
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Extraction: The parent drug and its metabolites are extracted from the plasma samples, often using solid-phase extraction or liquid-liquid extraction techniques.[13]
-
LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites (both deuterated and non-deuterated forms) in the plasma extracts are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both the parent drug and its metabolites.
Metabolite Identification and Profiling
Objective: To identify and compare the metabolites formed from deuterated and non-deuterated cilostazol.
Methodology:
This can be conducted using samples from both in vitro and in vivo studies. High-resolution mass spectrometry is a key technique for this purpose. By comparing the mass spectra of the metabolites from the deuterated and non-deuterated parent drugs, researchers can identify which metabolites retain the deuterium label. This provides direct evidence of how deuteration alters the metabolic pathways.
Signaling Pathway of Cilostazol
Cilostazol's mechanism of action involves the modulation of intracellular signaling pathways that regulate platelet function and vascular tone.
The primary pharmacodynamic effects of both deuterated and non-deuterated active metabolites of cilostazol are expected to be mediated through this same pathway. However, differences in their pharmacokinetic profiles could lead to a more sustained or potent inhibition of PDE3, potentially enhancing the therapeutic effects.
Conclusion
The deuteration of cilostazol represents a rational drug design strategy to potentially improve its clinical utility by optimizing its pharmacokinetic properties. Based on the fundamental principles of the kinetic isotope effect, deuterated cilostazol and its metabolites are expected to exhibit greater metabolic stability, leading to a longer half-life and increased systemic exposure. While direct comparative data are currently limited, the experimental protocols outlined in this guide provide a clear roadmap for the preclinical and clinical studies required to fully characterize the profile of deuterated cilostazol. Such studies are essential to confirm the hypothesized benefits and to determine the potential for a deuterated version of cilostazol to offer an improved therapeutic option for patients with intermittent claudication and other related vascular conditions. Further research in this area is warranted to translate the theoretical advantages of deuteration into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Effects of CYP2C19 and CYP3A5 genetic polymorphisms on the pharmacokinetics of cilostazol and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
Commercial Availability and Technical Guide for 3,4-Dehydro Cilostazol-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical information for 3,4-Dehydro Cilostazol-d11. This deuterated analog serves as a critical internal standard for the quantitative analysis of 3,4-Dehydro Cilostazol, an active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Its application is paramount in pharmacokinetic and drug metabolism studies, ensuring accurate and reliable bioanalytical results.
Introduction to this compound
This compound (CAS Number: 1073608-13-5) is a stable isotope-labeled version of 3,4-Dehydro Cilostazol (OPC-13015).[1][2][3] As an active metabolite of Cilostazol, 3,4-Dehydro Cilostazol is formed in the body primarily through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[4][5] The deuterated form, with a mass shift due to the incorporation of 11 deuterium atoms, is an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS).[6]
Commercial Suppliers and Availability
Several specialized chemical suppliers offer this compound as a reference standard for research purposes. While availability may vary, the following companies are key sources for this compound. Researchers are advised to contact the suppliers directly or visit their websites for current stock status, pricing, and to request certificates of analysis.
Identified Suppliers:
-
LGC Standards: Offers this compound under the product code TRC-D229502.[1]
-
Santa Cruz Biotechnology (SCBT): Provides this compound, identified by CAS number 1073608-13-5.[2]
-
Axios Research: Lists the compound with the catalogue number AR-C02801.[6]
-
Acanthus Research: Supplies the deuterated metabolite with the product number CIL-16-002.[7]
-
Pharmaffiliates: Provides the compound under the catalogue number PA STI 025180.[8]
-
MedChemExpress (MCE): Offers this compound for research use.[3][9]
Technical Data
The following table summarizes the key chemical and physical properties of this compound, compiled from various supplier and database sources. For lot-specific data, such as purity and isotopic enrichment, it is essential to consult the certificate of analysis provided by the supplier.
| Property | Value | Citations |
| Chemical Name | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | [1][2] |
| Synonyms | OPC 13015-d11 | [1][2] |
| CAS Number | 1073608-13-5 | [1][2][6][8] |
| Unlabeled CAS Number | 73963-62-9 | [1][7] |
| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [2][6][8] |
| Molecular Weight | Approximately 378.51 g/mol | [2][8] |
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive metabolism in the liver to form several active metabolites, including 3,4-Dehydro Cilostazol. Understanding this pathway is crucial for interpreting pharmacokinetic data. The diagram below illustrates the formation of this key metabolite.
Experimental Protocols: General Methodology
While specific experimental protocols are proprietary to each research institution and depend on the exact application, this section outlines a general methodology for the use of this compound as an internal standard in a typical bioanalytical workflow for pharmacokinetic studies.
Objective: To quantify the concentration of 3,4-Dehydro Cilostazol in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials:
-
This compound (Internal Standard, IS)
-
Unlabeled 3,4-Dehydro Cilostazol (Analyte standard for calibration curve)
-
Biological matrix (e.g., plasma, serum)
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples.
-
Prepare stock and working solutions of the unlabeled analyte to create a calibration curve.
-
-
Sample Preparation (Extraction):
-
Thaw biological samples (e.g., plasma).
-
To a known volume of the sample, add the internal standard working solution.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use LLE or SPE for cleaner extracts.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This involves identifying the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
The following diagram illustrates a typical workflow for using a deuterated internal standard in a bioanalytical assay.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 7. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound (OPC-13015-d11) | 稳定同位素 | MCE [medchemexpress.cn]
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding world of pharmaceutical research, stable isotope-labeled internal standards are indispensable for ensuring the accuracy and reliability of bioanalytical methods. 3,4-Dehydro Cilostazol-d11, the deuterated analog of a primary active metabolite of Cilostazol, has emerged as a critical tool in this domain. This technical guide provides an in-depth exploration of the primary research applications of this compound, focusing on its use in pharmacokinetic, bioavailability, and bioequivalence studies. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in leveraging this key analytical standard.
Core Application: An Internal Standard in Bioanalysis
This compound serves as an ideal internal standard for the quantification of 3,4-Dehydro Cilostazol and the parent drug, Cilostazol, in biological matrices. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by mass spectrometry.
Experimental Protocols: Quantification of Cilostazol and 3,4-Dehydro Cilostazol in Human Plasma
The accurate quantification of Cilostazol and its active metabolite is crucial for pharmacokinetic assessments. Below are detailed protocols for sample preparation and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound as an internal standard.
1. Sample Preparation Methodologies
Two common and effective methods for extracting the analytes from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE) [1]
-
To 100 µL of a human plasma sample, add 25 µL of the internal standard working solution (containing this compound).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of water and vortex for an additional 30 seconds.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.
-
Condition a LiChroSep DVB-HL (30 mg, 1 cc) SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.
-
Dry the cartridge under a stream of nitrogen gas (1.72x10^5 Pa) at a flow rate of 2.4 L/min for 1 minute.
-
Elute the analytes and the internal standard with 400 µL of acetonitrile into a clean collection tube.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject 10 µL into the UPLC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE) [2]
-
In a clean microcentrifuge tube, combine a small volume of plasma with the internal standard solution.
-
Add a mixture of diethyl ether and dichloromethane (7:3 v/v) as the extraction solvent.
-
Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
The following table summarizes the typical instrumental parameters for the simultaneous quantification of Cilostazol and 3,4-Dehydro Cilostazol.
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilostazol | 370.3 | 125.0 |
| 3,4-Dehydro Cilostazol | 368.2 | 286.1 |
| This compound (IS) | 379.2 | 286.2 |
Quantitative Data and Method Validation
Bioanalytical methods employing this compound as an internal standard have demonstrated high sensitivity, accuracy, and precision.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Cilostazol | 3,4-Dehydro Cilostazol | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | [1][3] |
| 5 - 2000 | 5 - 400 | [2][4] | |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | 0.5 | [1][3] |
| 5 | 5 | [2][4] | |
| Intra-batch Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 | [1] |
| Inter-batch Precision (% CV) | Within 15% | Within 15% | General FDA guidance |
| Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 | [1] |
| Recovery (%) | 95 - 97 | 95 - 97 | [1] |
Visualizing the Role of this compound and the Mechanism of Action of Cilostazol
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for a typical pharmacokinetic study and the signaling pathway of Cilostazol.
Caption: Experimental workflow for a pharmacokinetic study of Cilostazol.
The primary mechanism of action of Cilostazol involves the inhibition of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This initiates a cascade of downstream signaling events.
Caption: Simplified signaling pathway of Cilostazol.
Broader Implications in Drug Development
The use of this compound extends beyond routine bioanalysis. It is instrumental in:
-
Metabolic Profiling: Understanding the metabolic fate of Cilostazol is crucial for assessing its efficacy and safety. This compound aids in the accurate quantification of one of its major active metabolites.
-
Drug-Drug Interaction Studies: By enabling precise measurement of metabolite levels, researchers can better evaluate the impact of co-administered drugs on Cilostazol's metabolism.
-
Regulatory Submissions: The robust and validated analytical methods developed using this internal standard are essential components of data packages for regulatory agencies like the FDA.
Conclusion
This compound is a cornerstone for the rigorous bioanalytical work required in the development and post-market evaluation of Cilostazol. Its role as an internal standard ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of this important therapeutic agent. The detailed protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Deuterium Advantage: A Technical Review of Deuterated Cilostazol Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilostazol, a phosphodiesterase III (PDE3) inhibitor, is a widely used therapeutic agent for intermittent claudication. Its efficacy, however, is influenced by its metabolic profile, primarily governed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1][2] This has led to the exploration of deuterated analogs of cilostazol as a strategy to enhance its pharmacokinetic properties. This technical guide provides a comprehensive review of the available literature on the use of deuterated cilostazol analogs, focusing on the scientific rationale, synthesis, and the anticipated benefits of this deuterium-based approach. While the synthesis of such analogs is documented in patent literature, a notable gap exists in publicly available quantitative data directly comparing their pharmacokinetic and pharmacodynamic profiles with the parent compound.
Introduction: The Rationale for Deuterating Cilostazol
Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart. This fundamental principle of the kinetic isotope effect (KIE) is the cornerstone of utilizing deuterium in drug design.[3][4] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to slow down the rate of metabolic breakdown of a drug. This can lead to several potential advantages, including:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[3][4][5]
-
Increased Drug Exposure: Slower metabolism can result in higher plasma concentrations of the active drug.
-
Reduced Formation of Metabolites: This can be particularly beneficial if metabolites are associated with adverse effects or have lower therapeutic activity.
-
Potential for Lower Dosing: A more stable and longer-acting drug may allow for reduced dosing frequency or lower doses, improving patient compliance and potentially reducing side effects.
Cilostazol presents a compelling case for the application of this deuteration strategy. It undergoes extensive hepatic metabolism, with two major active metabolites, OPC-13015 (dehydro-cilostazol) and OPC-13213 (4'-trans-hydroxy-cilostazol), formed through the action of CYP3A4 and CYP2C19.[1][2] The complexity of its metabolic pathway and the involvement of key P450 enzymes make it a prime candidate for optimization through deuterium substitution.
Cilostazol Metabolism: A Target for Deuteration
The primary metabolic pathways of cilostazol involve oxidation. Understanding these pathways is crucial for identifying the optimal positions for deuterium substitution.
dot
Caption: Metabolic pathway of Cilostazol.
Synthesis of Deuterated Cilostazol Analogs
While specific, detailed, and publicly available experimental protocols for the synthesis of deuterated cilostazol analogs are scarce, patent literature confirms their creation.[1] The general approach to synthesizing these analogs involves the use of deuterated starting materials or reagents in the synthetic scheme of cilostazol.
For example, a potential strategy for deuteration of the cyclohexyl ring, a site susceptible to metabolism, could involve the use of deuterated cyclohexanone in the initial steps of synthesizing the tetrazole moiety of cilostazol. Similarly, deuterated reagents could be employed to introduce deuterium at specific positions on the quinolinone core.
dot
Caption: General workflow for deuterated drug development.
Quantitative Data: A Review of the Landscape
A thorough review of the scientific literature, including peer-reviewed articles, conference proceedings, and clinical trial databases, reveals a significant absence of publicly available quantitative data that directly compares the pharmacokinetic and pharmacodynamic properties of deuterated cilostazol analogs with the non-deuterated parent drug. While patents establish the "proof of concept" for their synthesis, the detailed characterization and comparative analysis that would be presented in scientific publications are not yet available.
To facilitate future research and highlight the existing knowledge gap, the following tables summarize the known pharmacokinetic parameters of cilostazol. The corresponding fields for deuterated cilostazol analogs are intentionally left blank to underscore the lack of public data.
Table 1: Pharmacokinetic Parameters of Cilostazol in Healthy Adults
| Parameter | Cilostazol | Deuterated Cilostazol Analogs | Reference(s) |
| Time to Peak (Tmax) | ~3 hours | Data not available | [6] |
| Half-life (t1/2) | ~11-13 hours | Data not available | [7] |
| Apparent Volume of Distribution (Vd/F) | ~2.76 L/kg | Data not available | |
| Oral Clearance (CL/F) | ~0.18 L/h/kg | Data not available |
Table 2: In Vitro Metabolic Stability of Cilostazol
| System | Parameter | Cilostazol | Deuterated Cilostazol Analogs | Reference(s) |
| Human Liver Microsomes | Half-life (t1/2) | Data not available | Data not available | |
| Intrinsic Clearance (CLint) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of deuterated cilostazol analogs are proprietary and primarily contained within patent filings. However, based on standard methodologies in drug metabolism and pharmacokinetics, the following outlines the likely experimental approaches that would be employed.
Synthesis of Deuterated Cilostazol Analogs
The synthesis would likely follow established routes for cilostazol, with the introduction of deuterium at specific positions through the use of deuterated precursors. For instance, to deuterate the cyclohexyl ring, deuterated cyclohexanone could be used as a starting material in the synthesis of the 1-cyclohexyl-1H-tetrazole-5-yl moiety. The final product would be purified by standard chromatographic techniques and its structure and deuterium incorporation confirmed by mass spectrometry and NMR spectroscopy.
In Vitro Metabolic Stability Assessment
-
Objective: To compare the rate of metabolism of deuterated and non-deuterated cilostazol.
-
Method:
-
Incubate a known concentration of the test compound (cilostazol or its deuterated analog) with human liver microsomes in the presence of a NADPH-generating system.
-
Collect samples at various time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated cilostazol in a relevant animal model (e.g., rats or dogs).
-
Method:
-
Administer a single oral dose of either cilostazol or its deuterated analog to a cohort of animals.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.
-
Future Directions and Conclusion
The development of deuterated cilostazol analogs represents a promising strategy to optimize the therapeutic profile of this important drug. The foundational patent literature establishes the chemical feasibility of creating these analogs. However, the lack of publicly available, peer-reviewed data on their comparative pharmacology and pharmacokinetics is a significant limitation.
Future research should focus on:
-
Public dissemination of quantitative data: Publication of in vitro and in vivo studies comparing deuterated and non-deuterated cilostazol is essential to validate the theoretical benefits of deuteration.
-
Identification of optimal deuteration sites: A systematic evaluation of deuterium substitution at various metabolically labile positions on the cilostazol molecule would help in identifying the analog with the most improved pharmacokinetic profile.
-
Clinical evaluation: Ultimately, well-designed clinical trials are necessary to determine if the observed preclinical advantages of deuterated cilostazol translate into improved efficacy, safety, and patient outcomes.
References
- 1. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Pharmacokinetic comparison of sustained- and immediate-release formulations of cilostazol after multiple oral doses in fed healthy male Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of 3,4-Dehydro Cilostazol in Human Plasma Using 3,4-Dehydro Cilostazol-d11 as an Internal Standard by UPLC-MS/MS
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 3,4-dehydro cilostazol, an active metabolite of cilostazol, in human plasma. The method utilizes 3,4-Dehydro Cilostazol-d11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis.[1][2] This high-throughput method is suitable for pharmacokinetic and bioequivalence studies, requiring a small plasma volume and a short analysis time.[3][4]
Introduction
Cilostazol is a medication used to treat the symptoms of intermittent claudication. It is metabolized in the body to several metabolites, with 3,4-dehydro cilostazol being one of the major pharmacologically active metabolites.[4][5] Accurate quantification of this metabolite is crucial for pharmacokinetic assessments. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS.[1][6] Their use is recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, which allows for effective correction of variations in sample extraction, matrix effects, and instrument response.[1][2][7] This application note details a validated method for the determination of 3,4-dehydro cilostazol in human plasma using this compound as the internal standard.
Experimental
-
Analytes and Internal Standard: 3,4-dehydro cilostazol and this compound reference standards were procured from a certified supplier.
-
Solvents: HPLC grade methanol and acetonitrile were used.
-
Reagents: BioUltra grade ammonium formate and LC-MS grade formic acid were utilized.
-
Human Plasma: Blank human plasma was obtained from a registered blood bank.
-
UPLC System: A Waters Acquity UPLC system was used for chromatographic separation.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.
A summary of the UPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][4] |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate with 0.1% formic acid |
| Flow Rate | 0.30 mL/min[8] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 1.2 - 3.5 minutes[4][8] |
The mass spectrometer was operated in positive electrospray ionization mode (ESI+). The multiple reaction monitoring (MRM) transitions are detailed in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3,4-dehydro cilostazol | 368.2[4][9] | 286.3[4] |
| This compound | 379.2[4] | 286.2[4] |
Protocols
-
Stock Solutions: Primary stock solutions of 3,4-dehydro cilostazol and this compound were prepared in methanol.
-
Working Solutions: A series of working standard solutions were prepared by diluting the stock solution with a methanol:water (50:50, v/v) mixture.
-
Calibration Standards and QCs: Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
The sample preparation workflow is illustrated in the diagram below.
Figure 1: Solid Phase Extraction Workflow.
Results and Discussion
The method was validated according to the US FDA guidelines.[4] A summary of the validation parameters is presented below.
Table 1: Method Validation Summary for 3,4-dehydro cilostazol
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[4] |
| Intra-batch Precision (%CV) | 0.91 - 2.79%[3][4] |
| Inter-batch Precision (%CV) | 0.99 - 2.79%[4] |
| Intra-batch Accuracy | 98.0 - 102.7%[3][4] |
| Inter-batch Accuracy | 98.1 - 102.7%[4] |
| Recovery | 95.3 - 96.4%[4] |
Representative chromatograms demonstrating the selectivity of the method are shown in various studies.[4][10] These typically show no interfering peaks from endogenous plasma components at the retention times of 3,4-dehydro cilostazol and its deuterated internal standard.
The logical relationship for using a deuterated internal standard is depicted in the diagram below.
Figure 2: Ratiometric quantification logic.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of 3,4-dehydro cilostazol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations during the analytical process. This method is well-suited for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.[3][4]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: UPLC-MS/MS Analysis of Cilostazol and 3,4-Dehydro Cilostazol using a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Cilostazol and its active metabolite.
Introduction:
Cilostazol is a quinolinone-derivative medication utilized for the management of symptoms associated with intermittent claudication in individuals with peripheral vascular disease. It functions as a selective inhibitor of phosphodiesterase 3 (PDE3), leading to vasodilation and antiplatelet effects. The primary active metabolite of Cilostazol is 3,4-dehydro cilostazol, which is pharmacologically more potent than the parent drug.[1] Consequently, the simultaneous and accurate quantification of both Cilostazol and 3,4-dehydro cilostazol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this purpose, employing 3,4-Dehydro Cilostazol-d11 as a deuterated internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes: Cilostazol, 3,4-Dehydro Cilostazol
-
Internal Standard: this compound
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)
-
Buffers and Additives: Ammonium formate, Formic acid
-
Biological Matrix: Human Plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) Cartridges: LiChroSep DVB-HL (30 mg, 1 cc) or equivalent
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Cilostazol (e.g., 400 µg/mL) and 3,4-dehydro cilostazol (e.g., 200 µg/mL) by dissolving the accurately weighed reference standards in methanol.[1]
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 50 µg/mL) in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[1]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 400 ng/mL for Cilostazol-d11 and this compound) in methanol:water (50:50, v/v).
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of the plasma sample, add 25 µL of the internal standard working solution and vortex for 10 seconds.[1]
-
Add 100 µL of water and vortex for an additional 30 seconds.[1]
-
Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.[1]
-
Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridges.
-
Wash the cartridges with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[1]
-
Dry the cartridges under nitrogen gas for 1 minute.[1]
-
Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters Acquity UPLC or equivalent.
| Parameter | Condition |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2] |
| Column Temperature | 30 °C[1] |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate, pH 5.0 (adjusted with 0.1% formic acid) (80:20, v/v)[1] |
| Flow Rate | 0.35 mL/min[1] |
| Injection Volume | 5-10 µL |
| Run Time | Approximately 1.2 - 3.5 minutes[1][3] |
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 - 4.0 kV) |
| Source Temperature | Optimized for instrument (e.g., 120 - 150 °C) |
| Desolvation Temperature | Optimized for instrument (e.g., 350 - 450 °C) |
| Gas Flow Rates | Optimized for instrument |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilostazol | 370.3 | 288.3[1] |
| 3,4-Dehydro Cilostazol | 368.2 | 286.3[1] |
| Cilostazol-d11 (IS for Cilostazol) | 381.2 | 288.3[1] |
| This compound (IS) | 379.2 | 286.2[1] |
Data Presentation
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Cilostazol | 0.5 - 1000[1] | ≥ 0.99 |
| 3,4-Dehydro Cilostazol | 0.5 - 500[1] | ≥ 0.99 |
Table 3: Method Validation Summary - Accuracy and Precision
| Analyte | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) |
| Cilostazol | 0.93 - 1.88[1] | 0.99 - 2.79[1] | 98.8 - 101.7[1] |
| 3,4-Dehydro Cilostazol | 0.91 - 2.79[1] | 0.99 - 2.79[1] | 98.0 - 102.7[1] |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Cilostazol | 95.4 - 96.7[1] |
| 3,4-Dehydro Cilostazol | 95.3 - 96.4[1] |
| Internal Standards | ~95 - 97[1] |
Mandatory Visualization
Caption: UPLC-MS/MS workflow for Cilostazol analysis.
Conclusion
The presented UPLC-MS/MS method provides a sensitive, specific, and reliable protocol for the simultaneous quantification of Cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and mitigates matrix effects. The detailed protocol for sample preparation using solid-phase extraction and the optimized UPLC-MS/MS conditions are suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic, bioequivalence, and drug metabolism studies. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Sample Preparation and Analysis of Cilostazol using 3,4-Dehydro Cilostazol-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE3) inhibitor.[1][2] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells, resulting in antiplatelet and vasodilatory effects.[1][3][4][5] It is primarily indicated for the treatment of intermittent claudication, a condition caused by peripheral arterial disease.[1][2] The accurate quantification of cilostazol and its active metabolites, such as 3,4-dehydro cilostazol, in plasma is crucial for pharmacokinetic and bioequivalence studies.[6][7][8][9]
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C19.[1][2][4] Its major active metabolite is 3,4-dehydro cilostazol.[7] Given the complexity of the plasma matrix, robust sample preparation is essential to remove interfering substances like proteins and phospholipids, ensuring accurate and reproducible results in downstream analyses such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 3,4-Dehydro Cilostazol-d11, is critical for correcting for matrix effects and variability during sample processing and analysis.[7][10]
This document provides detailed application notes and protocols for three common plasma sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of cilostazol.
Signaling Pathway of Cilostazol
Cilostazol exerts its therapeutic effects by inhibiting phosphodiesterase III (PDE3), which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in platelets and vascular smooth muscle cells, cilostazol modulates downstream signaling pathways, leading to vasodilation and inhibition of platelet aggregation.
Sample Preparation Protocols
The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sample throughput, and the specific requirements of the analytical method. Below are detailed protocols for three widely used methods for plasma analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[11][12] It is often used for high-throughput analysis due to its simplicity.[13] Acetonitrile is a commonly used precipitating agent.[12][14][15]
Experimental Workflow for Protein Precipitation
Detailed Protocol:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike the plasma sample with an appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[13]
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[13]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[16] This method can provide cleaner extracts than PPT.
Experimental Workflow for Liquid-Liquid Extraction
Detailed Protocol:
-
Pipette 250 µL of plasma into a clean centrifuge tube.
-
Add the internal standard, this compound.
-
Add 1.5 mL of an extraction solvent mixture, such as tertiary butyl methyl ether (TBME) and diethyl ether (DEE) (1:1, v/v).[17]
-
Vortex the mixture for 15 minutes to facilitate the extraction of the analyte into the organic phase.[17]
-
Centrifuge at 15,000 rpm for 15 minutes to separate the aqueous and organic layers.[17]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile/water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can produce very clean extracts, minimizing matrix effects.[18] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a stronger solvent.
Experimental Workflow for Solid-Phase Extraction
Detailed Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add 25 µL of the internal standard solution (this compound) and vortex for 30 seconds.[19]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[20] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[20]
-
Elution: Elute cilostazol and the internal standard from the cartridge with 1.2 mL of methanol into a clean collection tube.[20]
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase.[20]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma following various sample preparation techniques.
Table 1: Method Performance Characteristics
| Parameter | Cilostazol | 3,4-dehydro cilostazol | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | [6][7][19] |
| 5.0 - 1200 | - | [21] | |
| 20 - 1200 | 20 - 1200 (as OPC-13015) | [22] | |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | 0.5 | [6][7][19] |
| 5.0 | - | [21] | |
| 20 | 20 | [22] | |
| Intra-batch Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 | [6] |
| Inter-batch Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 | [6] |
| 4.6 - 6.5 | 4.6 - 6.5 (for metabolites) | [21] | |
| Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 | [6] |
| 92.1 - 106.4 | 92.1 - 106.4 (for metabolites) | [21] | |
| Recovery (%) | 95 - 97 | 95 - 97 | [6] |
| >80 | - | [12][14] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Fast, simple, high-throughput, inexpensive.[11][13] | Less clean extract, potential for matrix effects and ion suppression.[12][14] | >80%[14] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good for non-polar analytes.[16] | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.[23] | 60-98%[24] |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, minimizes matrix effects, can be automated.[16][18] | More expensive, requires method development.[16] | >95%[6] |
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of cilostazol from plasma. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample at the cost of being more labor-intensive. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and thereby enhancing the accuracy and precision of the analysis, making it the preferred method for regulatory submissions and clinical studies. The use of a deuterated internal standard like this compound is essential across all methods to ensure reliable quantification. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and validation of robust analytical methods for cilostazol.
References
- 1. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. waters.com [waters.com]
- 17. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Method Development for the Simultaneous Quantification of Cilostazol and its Metabolites in Human Plasma by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the simultaneous quantification of the antiplatelet and vasodilating agent, Cilostazol, and its major active metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.
Introduction
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE3) inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels, resulting in antiplatelet and vasodilatory effects.[1][2][3] It is primarily used to alleviate symptoms of intermittent claudication in patients with peripheral arterial disease.[1] Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C19.[1][2] Several metabolites are pharmacologically active, with 3,4-dehydro-cilostazol being a major contributor to the overall therapeutic effect.[4][5][6][7] Therefore, a sensitive and specific analytical method for the simultaneous determination of Cilostazol and its metabolites is essential for a comprehensive understanding of its pharmacology.
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive hepatic metabolism to form active metabolites. The primary metabolic pathways involve hydroxylation and dehydrogenation, catalyzed mainly by CYP3A4 and CYP2C19 isoenzymes. The resulting metabolites are largely excreted in the urine.[1]
Caption: Metabolic pathway of Cilostazol.
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of Cilostazol and its active metabolite, 3,4-dehydro-cilostazol, in human plasma.[4][5]
1. Materials and Reagents
-
Cilostazol and 3,4-dehydro-cilostazol reference standards
-
Internal Standard (e.g., Mosapride or deuterated analogs like Cilostazol-d11 and 3,4-dehydro-cilostazol-d11)[5][8]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation/liquid-liquid extraction solvents
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.[4]
3. Sample Preparation
A critical step for accurate quantification is the efficient extraction of analytes from the plasma matrix. Several methods have been successfully employed:
-
Protein Precipitation (PP): A simple and rapid method. Acetonitrile is commonly used to precipitate plasma proteins.[9]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts. A mixture of diethyl ether and dichloromethane (7:3) has been shown to be effective.[5]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and is amenable to automation.[8][10]
The following is a representative SPE protocol:
Caption: Solid-Phase Extraction Workflow.
4. Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid in water[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.30 mL/min[4] |
| Gradient | Optimized for separation of analytes |
| Injection Volume | 5-20 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2.5 - 3.5 minutes[4][5] |
Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cilostazol: m/z 370 -> 288[5]3,4-dehydro-cilostazol: m/z 368 -> 286[5]Internal Standard (Mosapride): m/z 422 -> 198[5] |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the simultaneous quantification of Cilostazol and 3,4-dehydro-cilostazol.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Cilostazol | 1.0 - 800[4] | ≥ 0.998[11] |
| 3,4-dehydro-cilostazol | 0.05 - 400[4] | ≥ 0.998[11] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Cilostazol | LLOQ | < 15 | 85 - 115 |
| Low QC | < 15 | 85 - 115 | |
| Mid QC | < 15 | 85 - 115 | |
| High QC | < 15 | 85 - 115 | |
| 3,4-dehydro-cilostazol | LLOQ | < 15 | 85 - 115 |
| Low QC | < 15 | 85 - 115 | |
| Mid QC | < 15 | 85 - 115 |
| | High QC | < 15 | 85 - 115 |
*LLOQ: Lower Limit of Quantification; QC: Quality Control. General acceptance criteria are shown. Specific studies have reported precision with a coefficient of variation of 12.3% and accuracy between 88.8-99.8%.[4] Another study reported accuracy between 92.1% and 106.4% and precision between 4.6% and 6.5%.[12]
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
|---|---|---|
| Cilostazol | LLE | > 85 |
| 3,4-dehydro-cilostazol | LLE | > 85 |
| Cilostazol | SPE | > 90 |
| 3,4-dehydro-cilostazol | SPE | > 90 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Cilostazol and its active metabolite, 3,4-dehydro-cilostazol, in human plasma. The detailed protocol and performance characteristics presented in this application note can be readily adapted by researchers in pharmaceutical development and clinical pharmacology to support various studies requiring the accurate measurement of these compounds.
References
- 1. drugs.com [drugs.com]
- 2. Cilostazol - Wikipedia [en.wikipedia.org]
- 3. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cilostazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,4-Dehydro Cilostazol-d11 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-Dehydro Cilostazol-d11 in pharmacokinetic (PK) studies of cilostazol. This document includes detailed experimental protocols and data presentation to guide researchers in the accurate quantification of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in biological matrices.
Introduction
Cilostazol is a medication used to treat the symptoms of intermittent claudication due to peripheral arterial disease.[1] It acts as a phosphodiesterase III (PDE3) inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[2][3][4] This increase in cAMP results in vasodilation and the inhibition of platelet aggregation.[2][4][5] The pharmacokinetics of cilostazol are complex, with the parent drug being extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites.[1][2] One of the major active metabolites is 3,4-dehydro cilostazol (OPC-13015), which is three to seven times more potent than cilostazol itself.[6][7]
Given the significant pharmacological activity of 3,4-dehydro cilostazol, it is crucial to accurately quantify both the parent drug and this active metabolite in biological samples to fully understand the pharmacokinetic and pharmacodynamic profile of cilostazol. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[8] this compound, a deuterated analog of the active metabolite, serves as an ideal internal standard for the quantification of 3,4-dehydro cilostazol in pharmacokinetic studies.[9][10][11][12][13]
Cilostazol Signaling Pathway
The therapeutic effects of cilostazol are primarily mediated through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for quantifying cilostazol and 3,4-dehydro cilostazol in plasma samples involves sample preparation using solid-phase extraction (SPE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of deuterated internal standards, such as Cilostazol-d11 and this compound, is critical for accurate quantification.
Detailed Experimental Protocol
This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma.[11][14]
1. Materials and Reagents
-
Reference standards: Cilostazol, 3,4-dehydro cilostazol
-
Internal standards: Cilostazol-d11, this compound[11]
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., UPLC BEH C18)[11]
-
Ultrapure water
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of cilostazol, 3,4-dehydro cilostazol, and their deuterated internal standards in methanol.
-
Prepare working standard solutions by diluting the stock solutions with a mixture of methanol and water (50:50, v/v).
-
Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentrations.
3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution (containing Cilostazol-d11 and this compound).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences.
-
Elute the analytes and internal standards from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[11]
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 5-10 µL
-
Column Temperature: 30°C[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and internal standard.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Cilostazol | 3,4-dehydro cilostazol | Cilostazol-d11 (IS) | This compound (IS) |
| Concentration Range (ng/mL) | 0.5–1000 | 0.5–500 | N/A | N/A |
| MRM Transition (m/z) | 370.3 → 288.3 | 368.2 → 286.3 | 381.2 → 288.3 | 379.2 → 286.2 |
Data sourced from a study by Shah, et al.[11]
Data Presentation and Performance Characteristics
The use of this compound as an internal standard provides high accuracy and precision in the quantification of 3,4-dehydro cilostazol.
Table 2: Method Validation Summary
| Analyte | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) |
| Cilostazol | 0.93–1.88 | 0.93–1.88 | 98.8–101.7 |
| 3,4-dehydro cilostazol | 0.91–2.79 | 0.91–2.79 | 98.0–102.7 |
Data represents the range of precision and accuracy across different QC levels. Sourced from a study by Shah, et al.[11][14]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| Cilostazol | 95.4 - 96.7 | 1.007 - 1.026 |
| 3,4-dehydro cilostazol | 95.3 - 96.4 | 1.014 - 1.027 |
| Cilostazol-d11 (IS) | 95.1 - 96.5 | 0.988 - 1.002 |
| This compound (IS) | 95.1 - 96.3 | 0.995 - 1.019 |
Data sourced from a study by Shah, et al.[14]
The high and consistent recovery, along with a matrix factor close to 1, indicates that the solid-phase extraction method is efficient and that ion suppression or enhancement from the plasma matrix is minimal and effectively compensated for by the deuterated internal standards.
Conclusion
The use of this compound as an internal standard is essential for the robust and reliable quantification of the active metabolite 3,4-dehydro cilostazol in pharmacokinetic studies. The detailed UPLC-MS/MS method presented provides the necessary sensitivity, specificity, and high-throughput capability required for bioanalytical support of clinical and preclinical studies of cilostazol. Adherence to these protocols will enable researchers to generate high-quality data to accurately characterize the absorption, distribution, metabolism, and excretion of cilostazol and its key active metabolite.
References
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An analytical review on the quantitative techniques for e... [degruyterbrill.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 13. scbt.com [scbt.com]
- 14. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Cilostazol and its Metabolites
These application notes provide detailed methodologies for the separation and quantification of cilostazol and its primary active metabolites, OPC-13015 (3,4-dehydro cilostazol) and OPC-13213 (4'-trans-hydroxy cilostazol), in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation.[1] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several active metabolites.[2][3] The simultaneous determination of cilostazol and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies.
Metabolic Pathway of Cilostazol
Cilostazol is metabolized to dehydrocilostazol (OPC-13015) and monohydroxycilostazol (OPC-13213) through intermediates.[4] OPC-13015 is considered to be about five times more potent in its inhibitory effect on phosphodiesterase III than the parent drug.[5][6]
Chromatographic Conditions for Analysis
A variety of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the analysis of cilostazol and its metabolites. Reversed-phase chromatography with C18 columns is the most common approach. Detection is typically achieved using UV spectrophotometry or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
Data Summary of Chromatographic Methods
The following tables summarize the conditions from several published methods for the separation of cilostazol and its metabolites.
Table 1: HPLC and UPLC-MS/MS Methods for Cilostazol and its Metabolites
| Parameter | Method 1: UPLC-MS/MS[7] | Method 2: LC-MS/MS[8] | Method 3: LC-MS/MS[9] | Method 4: HPLC-UV[10] |
| Analytes | Cilostazol, 3,4-dehydro cilostazol (DCIL) | Cilostazol (CIL), 3,4-dehydro cilostazol (CIL-M) | Cilostazol, OPC-13015, OPC-13213, OPC-13217 | Cilostazol and its metabolites |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Urine |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Supelcosil LC-18-DB | 5 µm ODS column |
| Mobile Phase A | Not specified | 5 mM ammonium formate with 0.1% formic acid | Not specified | Acetate buffer (pH 6.5) |
| Mobile Phase B | Not specified | Methanol | Not specified | Acetonitrile |
| Elution | Not specified | Gradient | 17.5-min gradient | Gradient |
| Flow Rate | Not specified | 0.30 mL/min | Not specified | Not specified |
| Detection | MS/MS | ESI-MS/MS (Positive Ion Mode) | Turbo Ionspray MS/MS (Positive Ion Mode) | UV |
| Linear Range (Cilostazol) | 0.5–1000 ng/mL | 1.0–800 ng/mL | 5.0–1200.0 ng/mL | 100–3000 ng/mL |
| Linear Range (Metabolites) | 0.5–500 ng/mL (DCIL) | 0.05–400 ng/mL (CIL-M) | 5.0–1200.0 ng/mL | 100–3000 ng/mL |
| Lower Limit of Quantification | 0.5 ng/mL | 1.0 ng/mL (CIL), 0.05 ng/mL (CIL-M) | 5.0 ng/mL | 100 ng/mL |
Experimental Protocols
The following are detailed protocols for sample preparation and chromatographic analysis based on established methods.
Protocol 1: UPLC-MS/MS Analysis of Cilostazol and 3,4-dehydro cilostazol in Human Plasma
This protocol is adapted from a method for the simultaneous determination of cilostazol and its active metabolite, 3,4-dehydro cilostazol.[7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add the internal standard (deuterated analogs of cilostazol and 3,4-dehydro cilostazol).
-
Perform solid-phase extraction (SPE) using a suitable SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc).[7]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Analysis
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium acetate containing 0.05% formic acid).[11]
-
Flow Rate: 0.30 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[11]
-
Detection: MS/MS with electrospray ionization (ESI) in positive ion mode. Monitor the specific mass transitions for cilostazol, 3,4-dehydro cilostazol, and the internal standards.
Protocol 2: HPLC-UV Analysis of Cilostazol and its Metabolites in Human Urine
This protocol is based on a method for the simultaneous quantification of cilostazol and its metabolites in human urine.[10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of human urine, add the internal standard (e.g., OPC-3930).
-
Perform liquid-liquid extraction with chloroform.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in 8% acetonitrile in ammonium acetate buffer (pH 6.5).[10]
2. Chromatographic Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: 5 µm ODS column.[10]
-
Mobile Phase: A gradient mobile phase with varying percentages of acetonitrile in acetate buffer (pH 6.5).[10]
-
Detection: UV detection at 257 nm.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Frontiers | Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Conversion from cilostazol to OPC‐13015 linked to mitigation of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 3,4-Dehydro Cilostazol-d11 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 3,4-Dehydro Cilostazol-d11 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is rapid, sensitive, and robust, making it suitable for high-throughput bioanalytical studies. The protocol includes optimized mass spectrometry parameters, a comprehensive experimental workflow, and sample preparation guidelines. This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of 3,4-Dehydro Cilostazol, a major active metabolite of Cilostazol.
Introduction
Cilostazol is a medication used to treat the symptoms of intermittent claudication. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to several metabolites.[1] One of its major active metabolites is 3,4-Dehydro Cilostazol, which is pharmacologically more potent than the parent drug.[1] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it corrects for matrix effects and variability in sample processing.[2] This document outlines a validated LC-MS/MS method for the detection of this compound, which is essential for the precise quantification of its unlabeled counterpart.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Value |
| Analyte | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 379.2 |
| Product Ion (Q3) m/z | 286.2 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Entrance Potential (EP) | Optimized for specific instrument |
| Collision Cell Exit Potential (CXP) | Optimized for specific instrument |
Note: The fragmentation of this compound from the protonated precursor ion at m/z 379.2 to the product ion at m/z 286.2 corresponds to the selective loss of the deuterated cyclohexyl moiety.[1]
For the simultaneous analysis of the non-labeled analyte, the following parameters are recommended:
| Parameter | Value |
| Analyte | 3,4-Dehydro Cilostazol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 368.2 |
| Product Ion (Q3) m/z | 286.3 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Entrance Potential (EP) | Optimized for specific instrument |
| Collision Cell Exit Potential (CXP) | Optimized for specific instrument |
Experimental Protocol
This section details the procedure for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
This compound (Internal Standard)
-
3,4-Dehydro Cilostazol (Analyte Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Biological Matrix (e.g., Human Plasma)
-
Solid Phase Extraction (SPE) Cartridges or Protein Precipitation Reagents
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | UPLC or HPLC system capable of binary gradients |
| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation (e.g., 20% B to 80% B over 2 minutes) |
| Flow Rate | 0.30 mL/min[4] |
| Column Temperature | 30°C |
| Injection Volume | 5-10 µL |
| Run Time | Approximately 3.5 minutes[4] |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: A flowchart of the bioanalytical workflow for this compound.
Data Presentation
The quantitative data for the mass spectrometry analysis is presented below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 3,4-Dehydro Cilostazol | 368.2 | 286.3 | Positive |
| This compound | 379.2 | 286.2 | Positive |
Conclusion
This application note provides a comprehensive and detailed method for the detection and quantification of this compound using LC-MS/MS. The described parameters and protocols are designed to offer high sensitivity, specificity, and throughput for bioanalytical applications in drug development and research. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. Researchers can adapt this method to their specific instrumentation and matrix requirements with minimal optimization.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions of 3,4-Dehydro Cilostazol-d11
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dehydro Cilostazol-d11 is the stable isotope-labeled analog of 3,4-Dehydro Cilostazol, an active metabolite of the antiplatelet and vasodilating agent, Cilostazol.[1][2][3] Due to its chemical and physical similarity to the unlabeled metabolite, coupled with its distinct mass, this compound is an ideal internal standard (IS) for quantitative bioanalytical studies.[4] Its primary application is in pharmacokinetic and metabolic analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of the target analyte in biological matrices such as plasma.[4][5][6] This document provides a detailed protocol for the preparation of primary stock, intermediate, and working standard solutions of this compound.
Compound Data and Properties
Summarized below are the key chemical properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Alternate Names | OPC 13015-d11, USP Cilostazol Related Compound B-d11 | [1][3] |
| CAS Number | 1073608-13-5 | [1][2][7] |
| Molecular Formula | C₂₀H₁₄D₁₁N₅O₂ | [1][7][8] |
| Molecular Weight | 378.51 g/mol | [1] |
| Analyte Type | Stable Isotope Labeled Metabolite | [8][9] |
| Parent Drug | Cilostazol | [8] |
Solubility: While specific solubility data for this compound is not readily available, the solubility of its parent compound, Cilostazol, provides a strong indication. Cilostazol is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) and sparingly soluble in methanol and ethanol.[10] It is practically insoluble in water.[11] For creating stock solutions for LC-MS applications, HPLC-grade methanol or DMSO are recommended solvents.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary Stock Solution | High dissolving capacity. A small volume should be used for the initial stock, which is then diluted with a more volatile solvent compatible with the analytical method. |
| Methanol (HPLC Grade) | Primary or Intermediate Stock | Good solubility and volatility, making it compatible with many LC-MS systems. Often used for preparing working solutions.[6] |
| Acetonitrile (HPLC Grade) | Intermediate/Working Solution | Common solvent in reversed-phase chromatography. The compound may be diluted into acetonitrile or a mixture containing it. |
Experimental Protocols
2.1. Materials and Equipment
-
This compound solid compound
-
HPLC-grade Methanol
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes (P10, P100, P1000)
-
Amber glass vials for storage
-
Vortex mixer
-
Sonicator
2.2. Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
2.3. Protocol for Preparation of Primary Stock Solution (100 µg/mL)
This protocol details the preparation of a high-concentration primary stock solution, which serves as the source for all subsequent dilutions.
-
Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of the compound onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7-8 mL of HPLC-grade Methanol to the flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 30 seconds and/or sonicate for 5-10 minutes until all solid material is completely dissolved.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, add Methanol to bring the final volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation of Exact Concentration:
-
Exact Concentration (µg/mL) = (Weight of Compound (mg) / Volume of Flask (mL)) * 1000
-
For example, if 1.05 mg was weighed, the concentration is (1.05 mg / 10 mL) * 1000 = 105 µg/mL.
-
-
Storage: Transfer the primary stock solution into a clearly labeled amber glass vial and store at -20°C or -80°C for long-term stability.
2.4. Protocol for Preparation of Intermediate and Working Solutions
Working solutions are prepared by serially diluting the primary stock solution. The final concentration of the working solution should be optimized based on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer. A common concentration for an internal standard working solution is in the ng/mL range.[6]
Table 3: Example Serial Dilution Scheme
| Step | Solution Name | Starting Solution | Dilution Factor | Volume of Stock | Diluent | Final Volume | Final Concentration |
| 1 | Intermediate Stock | Primary Stock (100 µg/mL) | 1:10 | 1 mL | Methanol | 10 mL | 10 µg/mL |
| 2 | Working Solution | Intermediate Stock (10 µg/mL) | 1:25 | 400 µL | Methanol:Water (50:50, v/v) | 10 mL | 400 ng/mL |
Protocol Steps:
-
Intermediate Stock (10 µg/mL):
-
Pipette 1.0 mL of the 100 µg/mL Primary Stock Solution into a 10 mL volumetric flask.
-
Add the diluent (Methanol) to the 10 mL mark.
-
Cap and invert the flask multiple times to mix thoroughly.
-
Store in a labeled amber vial at -20°C.
-
-
Working Internal Standard Solution (400 ng/mL):
-
Pipette 400 µL of the 10 µg/mL Intermediate Stock Solution into a 10 mL volumetric flask.
-
Add the diluent (e.g., Methanol:Water, 50:50, v/v) to the 10 mL mark.[6] This diluent is often chosen to match the initial mobile phase conditions of the LC method.
-
Cap and invert to mix. This solution is typically added directly to samples during the sample preparation process (e.g., protein precipitation).[12]
-
Store refrigerated (2-8°C) for short-term use or at -20°C for longer periods.
-
Workflow Visualization
The following diagram illustrates the logical flow for preparing the stock and working solutions of this compound.
Caption: Workflow for the Preparation of this compound Stock and Working Solutions.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 8. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilization of 3,4-Dehydro Cilostazol-d11 in Bioequivalence Studies of Cilostazol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cilostazol is a medication used to treat the symptoms of intermittent claudication. For a generic version of a drug to be approved, it must be shown to be bioequivalent to the brand-name drug. Bioequivalence studies are crucial for ensuring that the generic drug works in the same way and is as safe and effective as the original. These studies rely on the accurate measurement of the drug and its active metabolites in biological samples. 3,4-Dehydro Cilostazol is the major active metabolite of Cilostazol.[1] The use of a stable isotope-labeled internal standard, such as 3,4-Dehydro Cilostazol-d11, is the gold standard in bioanalytical methods for these studies.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of Cilostazol.
Stable isotope-labeled internal standards are highly recommended by regulatory agencies as they can account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][3] this compound is an ideal internal standard for the quantification of 3,4-Dehydro Cilostazol due to its similar physicochemical properties and co-elution during chromatographic separation.[1][4]
Experimental Protocols
A highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly employed for the simultaneous determination of Cilostazol and its active metabolite, 3,4-Dehydro Cilostazol, in human plasma.[1][5]
1. Materials and Reagents:
-
Reference standards: Cilostazol, 3,4-Dehydro Cilostazol, Cilostazol-d11, and this compound.[1]
-
Human plasma (blank).
-
Methanol (HPLC grade).
-
Ammonium formate.
-
Formic acid.
-
Water (deionized).
-
Solid Phase Extraction (SPE) cartridges.[1]
2. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1]
3. Chromatographic and Mass Spectrometric Conditions:
The following table summarizes the typical instrument settings for the analysis.
| Parameter | Condition |
| UPLC Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium formate with 0.1% formic acid in waterB: Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Cilostazol: m/z 370.3 → 288.3Cilostazol-d11: m/z 381.2 → 288.33,4-Dehydro Cilostazol: m/z 368.2 → 286.3this compound: m/z 379.2 → 286.2[1][6] |
4. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Cilostazol, 3,4-Dehydro Cilostazol, Cilostazol-d11, and this compound in methanol.[7]
-
Working Solutions: Prepare serial dilutions of the analytes (Cilostazol and 3,4-Dehydro Cilostazol) in a mixture of methanol and water (1:1, v/v) to create calibration curve (CC) standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standards (Cilostazol-d11 and this compound) in methanol.[7]
-
Spiking: Spike blank human plasma with the appropriate working solutions to prepare CC and QC samples.
5. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution and vortex for 10 seconds.[1]
-
Add 100 µL of water and vortex for another 30 seconds.[1]
-
Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.[1]
-
Load the supernatant onto an SPE cartridge pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[1]
-
Dry the cartridge for 1 minute under nitrogen.[1]
-
Elute the analytes with an appropriate volume of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.
Data Presentation: Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA).[8][9] The following tables summarize typical validation parameters.
Table 1: Linearity of the Method [1][5]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Cilostazol | 0.5 - 1000 | > 0.99 |
| 3,4-Dehydro Cilostazol | 0.5 - 500 | > 0.99 |
Table 2: Precision and Accuracy [1][5]
| Analyte | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Cilostazol | Low | < 2.0 | < 2.0 | 98.8 - 101.7 |
| Medium | < 1.0 | < 1.0 | 99.0 - 101.0 | |
| High | < 1.0 | < 1.5 | 99.5 - 100.5 | |
| 3,4-Dehydro Cilostazol | Low | < 3.0 | < 3.0 | 98.0 - 102.7 |
| Medium | < 1.0 | < 1.5 | 99.0 - 101.5 | |
| High | < 1.0 | < 1.0 | 99.8 - 100.2 |
| Analyte | Recovery (%) |
| Cilostazol | 95 - 97 |
| 3,4-Dehydro Cilostazol | 95 - 97 |
| Cilostazol-d11 (IS) | 95 - 97 |
| This compound (IS) | 95 - 97 |
Mandatory Visualizations
Caption: Bioanalytical workflow for Cilostazol and its metabolite.
Caption: Logical flow of a bioequivalence study.
Caption: Simplified metabolic pathway of Cilostazol.
Conclusion
The use of this compound as an internal standard in a validated UPLC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of 3,4-Dehydro Cilostazol in human plasma. This methodology is essential for conducting bioequivalence studies of Cilostazol formulations in accordance with regulatory requirements, ultimately ensuring the safety and efficacy of generic drug products. The detailed protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
Solid Phase Extraction (SPE) Methods for the Bioanalysis of Cilostazol and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid phase extraction (SPE) of cilostazol and its primary metabolites from biological matrices, primarily human plasma. The methods described are suitable for quantitative analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cilostazol is a quinolinone-derivative medication used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease. Accurate quantification of cilostazol and its active metabolites, such as 3,4-dehydro cilostazol, is crucial for pharmacokinetic and bioequivalence studies. Solid phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering advantages over simpler methods like protein precipitation by providing cleaner extracts and reducing matrix effects.
Quantitative Data Summary
The following tables summarize the quantitative data from validated bioanalytical methods employing solid phase extraction for cilostazol and its metabolites.
Table 1: Method Performance Characteristics
| Analyte | Matrix | SPE Method | Linear Range (ng/mL) | Accuracy (Relative Recovery, %) | Precision (%CV) | Reference |
| Cilostazol | Human Plasma | LLE followed by SPE (Sep-Pak silica) | 5.0 - 1200.0 | 92.1 - 106.4 | 4.6 - 6.5 | [1][2] |
| OPC-13015 (metabolite) | Human Plasma | LLE followed by SPE (Sep-Pak silica) | 5.0 - 1200.0 | 92.1 - 106.4 | 4.6 - 6.5 | [1][2] |
| OPC-13213 (metabolite) | Human Plasma | LLE followed by SPE (Sep-Pak silica) | 5.0 - 1200.0 | 92.1 - 106.4 | 4.6 - 6.5 | [1][2] |
| OPC-13217 (metabolite) | Human Plasma | LLE followed by SPE (Sep-Pak silica) | 5.0 - 1200.0 | 92.1 - 106.4 | 4.6 - 6.5 | [1][2] |
| Cilostazol | Human Plasma | Direct SPE (LiChroSep DVB-HL) | 0.5 - 1000 | 98.8 - 101.7 | 0.93 - 1.88 | [3] |
| 3,4-dehydro cilostazol | Human Plasma | Direct SPE (LiChroSep DVB-HL) | 0.5 - 500 | 98.0 - 102.7 | 0.91 - 2.79 | [3] |
Table 2: Recovery Data
| Analyte | Matrix | SPE Method | Mean Extraction Recovery (%) | Reference |
| Cilostazol | Human Plasma | Direct SPE (LiChroSep DVB-HL) | 95 - 97 | [3] |
| 3,4-dehydro cilostazol | Human Plasma | Direct SPE (LiChroSep DVB-HL) | 95 - 97 | [3] |
| Cilostazol | Rat Plasma | LLE | 90.14 - 95.10 | [4] |
Experimental Protocols
Two primary SPE-based methods are detailed below: a combined Liquid-Liquid Extraction (LLE) followed by SPE, and a direct SPE method.
Protocol 1: Combined Liquid-Liquid Extraction and Solid Phase Extraction (LLE-SPE)
This method is suitable for the simultaneous determination of cilostazol and multiple active metabolites (OPC-13015, OPC-13213, and OPC-13217) in human plasma.[1][2][5]
Materials:
-
SPE Cartridge: Sep-Pak silica columns
-
Reagents:
-
n-Butanol
-
Chloroform
-
Methyl t-butyl ether
-
Methanol
-
Ammonium acetate buffer (pH 6.5)
-
Internal Standard (e.g., OPC-3930)
-
-
Equipment:
-
Centrifuge
-
SPE manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
Procedure:
-
Sample Preparation:
-
To a suitable tube, add 0.5 mL of human plasma.
-
Spike with the internal standard solution.
-
Add the LLE solvent mixture (e.g., a combination of n-butanol, chloroform, and methyl t-butyl ether).
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a Sep-Pak silica SPE cartridge by passing a suitable solvent (typically methanol) through it.
-
Equilibrate the cartridge with a solvent that is miscible with the sample extract.
-
-
Sample Loading:
-
Load the organic extract from the LLE step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a non-eluting solvent to remove endogenous interferences.
-
-
Elution:
-
Elute the analytes of interest from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
Experimental Workflow for LLE-SPE
Caption: Workflow for the combined LLE-SPE method.
Protocol 2: Direct Solid Phase Extraction (SPE)
This is a simpler and more rapid method suitable for the simultaneous determination of cilostazol and its major active metabolite, 3,4-dehydro cilostazol, in human plasma.[3]
Materials:
-
SPE Cartridge: LiChroSep DVB-HL (30 mg, 1 cc)
-
Reagents:
-
Methanol
-
Water
-
Internal Standards (deuterated analogs of cilostazol and 3,4-dehydro cilostazol)
-
-
Equipment:
-
Centrifuge
-
SPE manifold
-
Vortex mixer
-
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 25 µL of the internal standard solution and vortex for 10 seconds.
-
Add 100 µL of water and vortex for another 30 seconds.
-
Centrifuge the sample at 14,000 g for 5 minutes at 10 °C.[3]
-
-
SPE Cartridge Conditioning:
-
Condition a LiChroSep DVB-HL cartridge with 1.0 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of water.[3]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol in water.
-
Follow with a second wash using 1.0 mL of water.[3]
-
-
Drying:
-
Dry the cartridge for 1 minute under nitrogen at a flow rate of 2.4 L/min.[3]
-
-
Elution:
-
Elute the analytes from the cartridge with an appropriate volume of a suitable elution solvent (the specific solvent was not detailed in the provided search results, but a common choice would be a high percentage of methanol or acetonitrile).
-
-
Analysis:
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase before injection into the UPLC-MS/MS system.
-
Experimental Workflow for Direct SPE
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address poor peak shape in 3,4-Dehydro Cilostazol-d11 analysis
Welcome to our dedicated technical support center for the analysis of 3,4-Dehydro Cilostazol-d11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis, with a particular focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of 3,4-Dehydro Cilostazol, which is an active metabolite of the drug Cilostazol.[1][2][3][4][5] Due to its isotopic labeling, it is primarily used as an internal standard in pharmacokinetic studies for the quantitative analysis of 3,4-Dehydro Cilostazol by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: What are the typical analytical techniques used for the analysis of this compound?
A2: The most common analytical technique for the quantification of 3,4-Dehydro Cilostazol and its deuterated internal standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This method offers high sensitivity and selectivity. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection has also been used for the analysis of cilostazol and its metabolites.[8][9]
Q3: What are the key chemical properties of Cilostazol that might influence its chromatographic behavior?
A3: Cilostazol is a weakly basic compound with a pKa of 11.8.[10] It is practically insoluble in water, 0.1 N HCl, and 0.1 N NaOH, but is slightly soluble in methanol and ethanol.[11][12] Its solubility in organic solvents like DMSO and DMF is higher.[13] These properties, particularly its basicity and low aqueous solubility, can significantly impact peak shape in reversed-phase chromatography.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, broadening, and splitting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to troubleshooting these issues in the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Cilostazol and its metabolites, often appearing as an asymmetrical peak with a drawn-out trailing edge.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Free silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.[14][15]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.[14]
-
Solution 2: Use of End-Capped Columns. Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[15]
-
Solution 3: Mobile Phase Additives. The addition of a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH gradients along the column, resulting in peak tailing.
-
Solution: Increase the buffer concentration in the mobile phase (typically in the range of 10-50 mM).[14]
-
-
Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Issue 2: Peak Fronting
Peak fronting appears as a distortion where the front of the peak is sloped.
Potential Causes and Solutions:
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved in the injection solvent. Ideally, the injection solvent should be the same as or weaker than the mobile phase.
-
Issue 3: Peak Broadening
Broad peaks can reduce resolution and sensitivity.
Potential Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[15]
-
Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.
-
-
Column Degradation: A loss of column efficiency over time can lead to broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low can decrease efficiency.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
Issue 4: Split Peaks
Split peaks can indicate a problem with the column inlet or sample introduction.
Potential Causes and Solutions:
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter.
-
Solution: Back-flush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column.
-
-
Column Void: A void may have formed at the head of the column.
-
Solution: This usually indicates the end of the column's life, and the column should be replaced.
-
-
Injector Problems: Issues with the autosampler needle or injection port can cause the sample to be introduced in two bands.
-
Solution: Inspect and clean the injector components.
-
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the analysis of Cilostazol and its metabolites. These can serve as a starting point for method development and troubleshooting.
Table 1: Example LC-MS/MS Parameters for Cilostazol and 3,4-Dehydro Cilostazol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Supelcosil LC-18-DB HPLC column |
| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid | Ammonium acetate buffer (pH 6.5) |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 0.30 mL/min | Not specified |
| Injection Volume | Not specified | Not specified |
| Detection | Positive ion electrospray ionization (ESI+) | Turbo Ionspray interface in positive ion mode |
| Reference | [7] | [16] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.
Caption: General troubleshooting workflow for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3,4-Dehydro Cilostazol | CAS 73963-62-9 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromtech.com [chromtech.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
Overcoming matrix effects in human plasma for Cilostazol quantification
Welcome to the technical support center for the quantification of Cilostazol and its active metabolite, 3,4-dehydro Cilostazol, in human plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Cilostazol?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as phospholipids, salts, and metabolites.[1] In the context of Cilostazol quantification in human plasma, these effects can lead to ion suppression or enhancement, which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] This can result in unreliable pharmacokinetic data.
Q2: I am observing poor sensitivity and inconsistent results in my LC-MS/MS analysis of Cilostazol. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent results, and non-reproducible data are classic signs of significant matrix effects. Endogenous components of plasma, especially phospholipids, can co-elute with Cilostazol and its metabolites, suppressing their ionization in the mass spectrometer source.[2][3] This leads to a decreased signal-to-noise ratio and can affect the overall robustness of the assay.
Q3: What are the most common sample preparation techniques to minimize matrix effects for Cilostazol analysis?
A3: The most common and effective techniques to reduce matrix effects in Cilostazol plasma analysis are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances and concentrating the analyte.[4][5][6] SPE can provide a much cleaner extract compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating Cilostazol from plasma components based on partitioning between two immiscible liquid phases.[7][8]
-
Protein Precipitation (PPT): While being a simpler and faster method, PPT is generally less effective at removing phospholipids and may result in more significant matrix effects compared to SPE and LLE.[2][9] However, it can be optimized for high-throughput applications.[9]
Q4: How do I choose the best sample preparation method for my Cilostazol assay?
A4: The choice of method depends on the required sensitivity, throughput, and the resources available.
-
For the highest sensitivity and cleanest samples, Solid-Phase Extraction (SPE) is often the preferred method.[4][5]
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and complexity.[7]
-
Protein Precipitation (PPT) is suitable for high-throughput screening but may require more extensive chromatographic optimization to separate Cilostazol from interfering matrix components.[9][10] Some modern PPT plates are designed for enhanced phospholipid removal.[3]
Q5: Can using an internal standard help mitigate matrix effects?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as Cilostazol-d4, is highly recommended.[11] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[11][12] This leads to more reliable and accurate quantification.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction protocol. | Optimize the sample preparation method. For LLE, experiment with different organic solvents and pH conditions.[2] For SPE, evaluate different sorbents and elution solvents.[4][13] Ensure complete protein precipitation if using PPT.[10] |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | Implement a more rigorous sample cleanup method like SPE or LLE.[13] Crucially, incorporate a stable isotope-labeled internal standard (e.g., Cilostazol-d4) to compensate for variability.[11][12] |
| Ion Suppression/Enhancement | Co-elution of phospholipids or other endogenous components. | Improve sample cleanup using techniques specifically designed for phospholipid removal, such as HybridSPE® or specialized SPE cartridges.[14] Optimize the chromatographic method to achieve better separation between the analyte and interfering peaks.[4][5] |
| Poor Peak Shape | Matrix components interfering with chromatography. | A cleaner sample extract from SPE or LLE can improve peak shape. Ensure the final extract is fully compatible with the mobile phase. |
| Instrument Contamination/Carryover | Buildup of matrix components in the LC-MS system. | Implement a robust column washing step in your gradient. Regularly clean the mass spectrometer source. Using a cleaner sample preparation method like SPE will reduce the rate of contamination. |
Experimental Protocols & Data
Sample Preparation Methodologies
Below are detailed protocols for common sample preparation techniques used for Cilostazol quantification in human plasma.
1. Solid-Phase Extraction (SPE)
This method provides high recovery and effectively removes matrix interferences.[4][5]
-
Materials: LiChroSep DVB-HL (30 mg, 1 cc) SPE cartridges, human plasma, Cilostazol and 3,4-dehydro Cilostazol standards, deuterated internal standards (CIL-d11, DCIL-d11), methanol, water, formic acid.[4]
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add the internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
-
2. Liquid-Liquid Extraction (LLE)
A robust method offering good sample cleanup.
-
Materials: Human plasma, Cilostazol standards, Cilostazol-d4 internal standard, 0.5N sodium carbonate, methyl tertiary butyl ether (MTBE).
-
Procedure:
-
To 50 µL of plasma, add 100 µL of the internal standard solution (Cilostazol-d4).
-
Add 500 µL of 0.5N sodium carbonate and vortex briefly.
-
Add 3.0 mL of MTBE and vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Protein Precipitation (PPT)
A simple and rapid method suitable for high-throughput analysis.[9][10]
-
Materials: Human plasma, Cilostazol standards, internal standard, acetonitrile.[9][10]
-
Procedure:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of acetonitrile (a 3:1 ratio of precipitation solvent to plasma is common).
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).[9]
-
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for Cilostazol quantification.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Cilostazol | 95-97 | Not specified, but method was free from endogenous matrix interference | [4][5] |
| 3,4-dehydro Cilostazol | 95-97 | Not specified, but method was free from endogenous matrix interference | [4][5] | |
| Liquid-Liquid Extraction (LLE) | Cilostazol | 94.4 | No significant ion-suppression or enhancement observed | |
| Protein Precipitation (PPT) | Cilostazol | >80 | Generally higher than SPE and LLE, requires careful chromatographic optimization | [9][15] |
Table 2: Precision and Accuracy Data from a Validated UPLC-MS/MS Method Using SPE [4][5]
| Analyte | Concentration (ng/mL) | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) |
| Cilostazol | 0.5 (LLOQ) | 1.88 | 1.75 | 101.7 |
| 1.5 (LQC) | 1.35 | 1.10 | 99.5 | |
| 400 (MQC) | 0.93 | 1.21 | 98.8 | |
| 800 (HQC) | 1.12 | 1.34 | 99.1 | |
| 3,4-dehydro Cilostazol | 0.5 (LLOQ) | 2.79 | 2.54 | 102.7 |
| 1.5 (LQC) | 1.63 | 1.87 | 101.3 | |
| 200 (MQC) | 0.91 | 1.56 | 98.0 | |
| 400 (HQC) | 1.24 | 1.48 | 98.5 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. lcms.cz [lcms.cz]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting ion suppression for 3,4-Dehydro Cilostazol-d11 in ESI-MS
Technical Support Center: ESI-MS Troubleshooting
Topic: Troubleshooting Ion Suppression for 3,4-Dehydro Cilostazol-d11 in ESI-MS
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression for this compound during electrospray ionization mass spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a type of matrix effect where co-eluting substances from a sample matrix interfere with the ionization of the target analyte in the ESI source, leading to a decreased signal response.[1] This is a significant concern for this compound, which serves as a deuterated internal standard (IS) for its unlabeled counterpart, the active metabolite of Cilostazol.[2][3][4] Accurate quantification relies on the principle that the IS and the analyte behave identically during sample preparation and analysis.[5] If the IS signal is suppressed unpredictably, it can lead to inaccurate and unreliable quantification of the target analyte.[1][6]
Q2: What are the most common sources of ion suppression in bioanalytical samples like plasma or serum?
A2: In biological matrices, several components are known to cause ion suppression. The most common sources include:
-
Phospholipids: These are endogenous components of cell membranes and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs where many analytes also appear.[7][8]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet surface, hindering solvent evaporation and reducing ionization efficiency.[8]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[8]
-
Exogenous materials: Anticoagulants (e.g., EDTA), dosing vehicles, or co-administered medications can also co-elute and interfere with ionization.[6]
Q3: My signal for this compound is low and variable. Is ion suppression the only possible cause?
A3: While ion suppression is a primary suspect for low and variable signals in ESI-MS, other factors could be involved.[9] It is important to systematically rule out other potential issues such as:
-
Sample Preparation Errors: Inconsistent recovery during extraction.
-
LC System Issues: Leaks, pump problems, or injector inaccuracies.[9][10]
-
Column Degradation: Poor peak shape or loss of retention can affect signal intensity.[11]
-
Mass Spectrometer Settings: Suboptimal ion source parameters (e.g., temperature, gas flows, voltages) or detector issues.[10]
-
Analyte Instability: Degradation of the standard in solution or in the processed sample.
Troubleshooting Guide
This guide provides a systematic, question-driven approach to identifying and resolving ion suppression for this compound.
Step 1: Problem Identification - Is It Ion Suppression?
Question: How can I confirm that the low signal is due to matrix-induced ion suppression?
Answer: You need to perform experiments to differentiate between matrix effects and other system issues. The two primary methods are the qualitative post-column infusion experiment and the quantitative matrix factor assessment.[1][6]
-
Post-Column Infusion: This experiment helps identify at what retention time suppression occurs.[1][8] By infusing a constant flow of this compound post-column and injecting a blank extracted matrix sample, any dip in the otherwise stable baseline signal indicates a region of ion suppression.[8]
-
Matrix Factor Assessment: This quantitative approach compares the peak area of the analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solution (e.g., mobile phase).[12] A ratio of less than 1 (or <100%) indicates ion suppression.[12]
Step 2: Locating the Source of Suppression
Question: My post-column infusion experiment shows a significant signal drop at the retention time of my internal standard. What does this mean?
Answer: This result strongly suggests that one or more components from your sample matrix are co-eluting with this compound and causing ion suppression.[1] The next step is to modify your method to separate the internal standard from these interfering components.
Step 3: Mitigating Ion Suppression
There are two main strategies to mitigate ion suppression: improving sample preparation and optimizing chromatographic separation.
Question: How can I modify my sample preparation to remove interferences?
Answer: The goal is to selectively remove matrix components like phospholipids while efficiently recovering your analyte.[7] The effectiveness of common techniques varies.
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids, frequently resulting in significant matrix effects.[13]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT.[7] Optimizing the pH and using immiscible organic solvents can selectively extract your analyte, leaving many interfering substances behind.[7]
-
Solid-Phase Extraction (SPE): SPE is highly effective and can provide the cleanest extracts.[5][14] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly powerful for removing a wide range of interferences.[13]
Question: What chromatographic changes can I make to avoid co-elution with suppressive agents?
Answer: Chromatographic optimization aims to move the analyte's retention time away from regions of ion suppression.[5]
-
Modify the Gradient: Adjusting the gradient slope or duration can improve the separation between your internal standard and interfering peaks.[13]
-
Change Mobile Phase pH: Altering the pH can shift the retention time of ionizable analytes like Cilostazol and its metabolites relative to matrix components.[13]
-
Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., Phenyl, Cyano) can alter selectivity and resolve the co-elution.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and narrower peaks, which can significantly reduce the likelihood of co-elution and has been shown to improve matrix effects.[4][13]
Data Presentation: Sample Preparation Effectiveness
The following table summarizes the typical effectiveness of different sample preparation techniques in removing interfering substances and reducing ion suppression.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 40 - 80% | Adv: Fast, simple, inexpensive. Disadv: Least effective at removing interferences, high risk of ion suppression.[13] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | < 30% | Adv: Provides cleaner extracts than PPT. Disadv: Can be labor-intensive, may have lower recovery for polar analytes.[7][13] |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Adv: Highly effective and versatile for removing a wide range of interferences. Disadv: Requires method development, can be more expensive.[15] |
| Phospholipid Removal Plates | 90 - 100% | < 15% | Adv: Specifically targets and removes phospholipids. Disadv: Does not remove other matrix components like salts.[14] |
Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[8]
-
Materials:
-
Standard LC-MS/MS system
-
Syringe pump
-
T-union for mixing
-
A solution of this compound (e.g., 50 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed via your current sample prep method)
-
-
Methodology:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions.
-
Connect the LC outlet to a T-union.
-
Connect the syringe pump, containing the this compound solution, to the second port of the T-union.
-
Connect the third port of the T-union to the ESI-MS ion source.
-
Begin the LC gradient run without an injection and start the syringe pump at a low flow rate (e.g., 10-20 µL/min) to establish a stable signal baseline for the m/z transition of this compound.
-
Once the baseline is stable, inject the blank extracted matrix sample onto the column.
-
Monitor the signal for this compound throughout the entire chromatographic run.
-
Interpretation: A stable baseline indicates no ion suppression. A dip or drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[1]
-
2. Quantitative Assessment of Matrix Factor (MF)
This protocol quantifies the extent of ion suppression or enhancement.[12]
-
Materials:
-
Three sets of samples are required.
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first. The resulting clean extract is then spiked with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): this compound is spiked into the blank biological matrix before the extraction process begins.
-
-
Methodology:
-
Prepare at least 5-6 replicates for each concentration level in each set.
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the mean peak area for each analyte at each concentration level for all three sets.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
-
Visualizations
Caption: A workflow diagram for systematically troubleshooting ion suppression.
Caption: Diagram illustrating the sample sets for a matrix effect experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Improving the recovery of 3,4-Dehydro Cilostazol-d11 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of 3,4-Dehydro Cilostazol-d11 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled internal standard (SIL-IS) for 3,4-Dehydro Cilostazol, an active metabolite of the drug Cilostazol.[1][2][3] It is used in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of measurements by correcting for variability during sample preparation and analysis.[4]
Q2: What are the common causes for low recovery of deuterated internal standards?
Low recovery of a deuterated internal standard like this compound can stem from several factors:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be suitable for the physicochemical properties of the analyte.
-
Isotope Effects: The deuterium atoms can slightly alter the compound's properties, potentially affecting its partitioning behavior during extraction compared to the non-deuterated analyte.
-
Isotopic Exchange: Deuterium atoms may be replaced by hydrogen atoms from the sample or solvents, a process known as back-exchange. This is more likely to occur at chemically labile positions.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the extraction process or the ionization of the analyte in the mass spectrometer.
-
Human Error or Procedural Drift: Inconsistencies in executing the experimental protocol can lead to variable recovery.
Q3: Is the deuterium label on this compound stable?
The "-d11" designation suggests extensive deuteration, likely on the cyclohexyl ring. Deuterium atoms on aliphatic or aromatic carbons are generally stable and not prone to exchange under typical analytical conditions.[5] However, exposure to extreme pH or high temperatures during sample processing could potentially facilitate exchange, although this is less common for labels on carbon atoms.[5]
Troubleshooting Guides
Issue 1: Low Recovery with Protein Precipitation (PP)
Protein precipitation is a common and rapid method for sample cleanup, but it can be associated with low and variable recovery for certain compounds. One study reported recovery as low as 40-65% for cilostazol and its metabolites when using methanol or acetonitrile for protein precipitation.[6][7]
-
Optimize Precipitating Solvent:
-
Solvent Type: Acetonitrile is often more effective than methanol at precipitating proteins.[7]
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1) can improve protein removal efficiency.
-
-
Temperature Control: Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to minimize the risk of analyte degradation and improve protein pelleting.
-
Check for Co-precipitation: The analyte of interest might be entrapped in the protein pellet. After centrifugation, consider a second extraction of the pellet with the precipitation solvent and combine the supernatants.
-
Consider Alternative PP Reagents: Trichloroacetic acid (TCA) or zinc sulfate can be effective protein precipitating agents, but their compatibility with the downstream LC-MS analysis must be verified.[7]
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
LLE is a powerful technique that relies on the differential solubility of the analyte between two immiscible liquids.
-
Optimize Extraction Solvent:
-
pH Adjustment: The pH of the aqueous phase is critical for ionizable compounds. Adjust the pH to ensure this compound is in its neutral, most readily extractable form.
-
Sufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte into the organic layer. Vortexing is a common method.
-
Phase Separation: Incomplete separation of the two phases can lead to loss of the organic layer containing the analyte. Centrifugation can aid in achieving a clean separation.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts and higher recovery compared to PP and LLE. High recovery rates of 95-97% have been reported for cilostazol and 3,4-dehydro cilostazol using SPE.[6][7]
-
Sorbent Selection: Choose a sorbent with the appropriate chemistry (e.g., reversed-phase C18, polymeric) that provides good retention for this compound.[7]
-
Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to ensure proper interaction between the sorbent and the sample.
-
Sample Loading:
-
Flow Rate: A slow and consistent flow rate during sample loading allows for sufficient interaction time between the analyte and the sorbent.
-
Sample Pre-treatment: Dilute the sample if it has high viscosity or contains particulates that could clog the cartridge.
-
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.
-
Elution Step:
-
Solvent Strength: Use an elution solvent that is strong enough to completely desorb the analyte from the sorbent.
-
Volume: Use a sufficient volume of elution solvent to ensure complete recovery. It may be beneficial to perform the elution in two smaller steps and combine the eluates.
-
Data Presentation
Table 1: Comparison of Extraction Techniques for Cilostazol and its Metabolites
| Extraction Method | Reported Recovery Rate | Precision (%CV) | Reference |
| Protein Precipitation (Methanol/Acetonitrile) | 40 - 65% | High variability | [6][7] |
| Liquid-Liquid Extraction (Chloroform) | 86.1 - 116.8% | 0.8 - 19.7% | [8] |
| Liquid-Liquid + Solid-Phase Extraction | 92.1 - 106.4% | 4.6 - 6.5% | [10] |
| Solid-Phase Extraction | 95 - 97% | 0.91 - 2.79% | [6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from a validated method for cilostazol and 3,4-dehydro cilostazol.[6][7]
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add a known concentration of this compound working solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc) with 1.0 mL of methanol followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 5% aqueous methanol to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for SPE of this compound.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with instability of 3,4-Dehydro Cilostazol-d11 in analytical samples
Welcome to the technical support center for 3,4-Dehydro Cilostazol-d11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure accurate and reproducible results when using this internal standard in analytical assays. While this compound is a stable compound under proper storage and handling conditions, issues in analytical methods can sometimes be misinterpreted as compound instability. This guide provides troubleshooting advice and frequently asked questions to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent peak areas for this compound across my analytical run. Is the compound unstable?
A1: While degradation is a possibility under extreme conditions, inconsistent peak areas for an internal standard are more commonly due to issues with sample preparation, injection volume, or ionization suppression in the mass spectrometer. Before concluding that the internal standard is unstable, it is crucial to investigate these other potential sources of variability.
Q2: What are the recommended storage and handling conditions for this compound stock and working solutions?
A2: To ensure the stability of your this compound solutions, it is recommended to store stock solutions at 5°C.[1] Working solutions, prepared in a mixture of methanol and water (50:50, v/v), should also be stored at this temperature.[1] For long-term storage of plasma samples spiked with the internal standard, a temperature of -70°C is advised.[1][2]
Q3: What are the established stability parameters for this compound in human plasma?
A3: Extensive validation studies have demonstrated the stability of 3,4-Dehydro Cilostazol (and by extension, its deuterated internal standard) under various conditions. The acceptance criterion for these stability tests is typically a deviation of no more than ±10.0% from the nominal value.[1] Stability has been confirmed under the following conditions:
-
Bench Top Stability: Stable in spiked plasma samples at room temperature for a specified period.
-
Autosampler (Wet Extract) Stability: Stable in the processed sample matrix within the autosampler.
-
Processed Sample Stability: Stable in the final extracted sample.
-
Freeze-Thaw Stability: Stable through multiple freeze-thaw cycles between -20°C and -70°C.[1]
-
Long-Term Stability: Stable when stored at -20°C and -70°C for extended periods.[1]
Troubleshooting Guide
Issue 1: Variable Internal Standard Response
If you are observing significant variability in the this compound signal, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for variable internal standard response.
Issue 2: Poor Peak Shape or Shifting Retention Time
Poor chromatography can also be mistaken for compound instability.
-
Check Column Performance: Ensure your analytical column is not degraded or clogged. A new column or a guard column may be necessary.
-
Mobile Phase Preparation: Verify the pH and composition of your mobile phase. Inconsistent mobile phase can lead to shifts in retention time. For the analysis of cilostazol and its metabolites, a common mobile phase is a combination of acetonitrile and an ammonium acetate or formate buffer.[1]
-
Sample Solvent Effects: Ensure the solvent used to reconstitute your final extract is compatible with the mobile phase. A high percentage of organic solvent in the sample can lead to peak distortion.
Experimental Protocols
UPLC-MS/MS Method for Quantification of Cilostazol and 3,4-Dehydro Cilostazol
This section provides a detailed methodology based on a validated UPLC-MS/MS method.[1][2][3]
1. Sample Preparation (Solid Phase Extraction - SPE)
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
2. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for a typical UPLC-MS/MS analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase | 2 mM Ammonium Formate : Acetonitrile (20:80, v/v), pH 5.0[1] |
| Flow Rate | 0.35 mL/min[1] |
| Run Time | 1.2 min[1] |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometer Parameters (Positive Ionization Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3,4-Dehydro Cilostazol | 368.2[1] | 286.3[1] |
| This compound (IS) | 379.2 [1] | 286.2 [1] |
| Cilostazol | 370.3[1] | 288.3[1] |
| Cilostazol-d11 (IS) | 381.2[1] | 288.3[1] |
3. Stability Data Summary
The stability of cilostazol and 3,4-dehydro cilostazol in human plasma has been thoroughly evaluated. The internal standard, being a deuterated analog, is expected to have similar stability.
Table 3: Stability of Analytes in Human Plasma
| Stability Test | Conditions | Result |
| Freeze-Thaw | Three cycles at -20°C and -70°C | Stable[1] |
| Bench Top | Room temperature for 6 hours | Stable |
| Autosampler | 4°C for 48 hours | Stable |
| Long-Term | -70°C for 90 days | Stable[1] |
Note: The results indicate that the percentage deviation from the nominal concentration was within the acceptable limits as per regulatory guidelines.
By following these guidelines and troubleshooting steps, researchers can confidently use this compound as an internal standard and achieve reliable and accurate results in their analytical studies.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks with 3,4-Dehydro Cilostazol-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges during the analysis of Cilostazol and its metabolites, with a specific focus on co-elution issues involving 3,4-Dehydro Cilostazol-d11.
Troubleshooting Guide: Resolving Co-eluting Peaks of this compound
Co-elution of an analyte and its deuterated internal standard, such as 3,4-Dehydro Cilostazol and this compound, can be a challenge in chromatographic analysis, particularly when using UV detection. While mass spectrometry can differentiate between the two based on their mass-to-charge ratio, complete or partial chromatographic co-elution can still lead to issues like ion suppression. Here’s a step-by-step guide to troubleshoot and resolve this issue.
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for systematically troubleshooting peak co-elution in liquid chromatography.
Step 1: Assess the Degree of Co-elution
Before making any changes, it's crucial to understand the extent of the peak overlap.
-
Action: Overlay the chromatograms of the individual standards (if available) and the mixture. Calculate the resolution between the two peaks. A resolution value of less than 1.5 indicates incomplete separation.
Step 2: Methodical Parameter Adjustment
Modify one parameter at a time to observe its effect on the separation.
A. Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving separation.
-
Modify Organic Solvent Ratio:
-
Action: If using a mixture of organic solvents (e.g., acetonitrile and methanol), systematically vary their ratio. The different selectivities of these solvents can alter the retention of the analytes.
-
Example: A published method successfully separated Cilostazol and its metabolites using a mobile phase of acetonitrile and methanol (25:75 v/v)[1].
-
-
Adjust pH:
-
Action: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. For Cilostazol and its metabolites, a pH adjustment can alter their polarity and interaction with the stationary phase.
-
Example: A study demonstrated the separation of Cilostazol from its oxidative degradate by changing the mobile phase pH to 3.3. Another method utilized an acetate buffer with a pH of 6.5 for the resolution of Cilostazol and its metabolites[2].
-
B. Gradient Profile Adjustment
For complex separations, a gradient elution is often more effective than an isocratic one.
-
Action: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over time can improve the resolution of closely eluting peaks.
-
Example: A 17.5-minute gradient elution was used to resolve Cilostazol and its metabolites in a validated LC-MS/MS method[3].
C. Stationary Phase Evaluation
The choice of the HPLC/UPLC column is fundamental to the separation.
-
Action: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
-
Example: Successful separations have been achieved on UPLC BEH C18 columns (2.1 mm x 50 mm, 1.7 µm) and ODS C18 columns (4.6 mm x 250 mm, 5 µm)[1].
D. Flow Rate and Temperature Modification
-
Action: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. Increasing the column temperature can decrease viscosity and improve peak shape, but it may also alter selectivity.
Frequently Asked Questions (FAQs)
Q1: Why are my 3,4-Dehydro Cilostazol and this compound peaks co-eluting?
A1: Co-elution of an analyte and its deuterated internal standard is common because they are chemically very similar. The deuterium atoms in this compound have a minimal effect on its polarity and interaction with the chromatographic column compared to the non-deuterated form[4]. While this is often desirable for LC-MS/MS analysis to ensure both compounds experience similar matrix effects, it can be problematic for UV detection or when ion suppression is a concern[5][6].
Q2: Can I still quantify my results if the peaks are co-eluting?
A2: With a mass spectrometer, yes. The detector can distinguish between the two compounds based on their different mass-to-charge ratios (m/z). For 3,4-Dehydro Cilostazol, the m/z would be monitored for the non-deuterated molecule, while a different m/z would be monitored for the d11-labeled internal standard[7][8]. With a UV detector, quantification is not possible with co-eluting peaks as the detector measures the combined absorbance of both compounds.
Q3: What are the ideal chromatographic conditions for separating Cilostazol and its metabolites?
A3: Several methods have been successfully developed. Below is a summary of conditions from published literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | ODS C18 (4.6 mm x 250 mm, 5 µm) | Supelcosil LC-18-DB |
| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid | Acetonitrile | Methanol/Ammonium Acetate Buffer (pH 6.5) (2:8 v/v) |
| Mobile Phase B | Methanol | Methanol | Not specified (gradient) |
| Elution Type | Gradient | Isocratic (25:75 A:B) | Gradient (17.5 min) |
| Flow Rate | 0.30 mL/min | 1 mL/min | Not specified |
| Detection | MS/MS | UV (257 nm) | MS/MS |
| Reference | [1] | [1] | [3] |
Q4: What should I do if I see a signal for the unlabeled analyte in my deuterated internal standard?
A4: This can be due to isotopic impurities, where the deuterated standard contains a small amount of the non-deuterated form[9]. It is crucial to check the certificate of analysis for your standard to determine the level of isotopic purity. If the impurity is significant, you may need to source a new standard or account for the contribution in your calculations.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Determination
This protocol is adapted from a validated method for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma[7][8].
1. Sample Preparation (Solid Phase Extraction)
-
Condition a solid-phase extraction cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 100 µL of plasma sample.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium formate containing 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: (A typical starting point) 90% A, hold for 0.5 min, ramp to 10% A over 2 min, hold for 0.5 min, return to 90% A in 0.1 min, and re-equilibrate for 0.4 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Signaling Pathway in Mass Spectrometry Detection
Caption: MRM fragmentation pathway for 3,4-Dehydro Cilostazol and its deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Calibration curve and linearity issues in Cilostazol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves and linearity in Cilostazol assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Cilostazol is non-linear. What are the potential causes?
A1: Non-linearity in Cilostazol calibration curves can stem from several factors. Common causes include:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration. This is a frequent issue in both UV and mass spectrometry detectors.[1][2]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of Cilostazol in LC-MS/MS analysis, leading to ion suppression or enhancement.[1]
-
Sample Preparation Errors: Inaccurate dilutions of standards, degradation of the analyte during preparation, or contamination can all lead to a non-linear response.[2]
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or analyte adsorption to the column or injector liner can affect linearity, especially at lower concentrations.[2][3]
-
Inappropriate Calibration Range: The selected concentration range for your standards may exceed the linear range of the analytical method.[4]
Q2: What is a typical linear range for a Cilostazol assay?
A2: The linear range for a Cilostazol assay is highly dependent on the analytical method and instrumentation used. However, based on published methods, you can expect the following ranges:
-
HPLC-UV: Typically in the µg/mL range. For example, ranges of 2-10 µg/mL, 10-100 µg/mL, and 0.05-0.15 mg/mL have been reported.[5][6][7]
-
LC-MS/MS: Generally in the ng/mL range, offering higher sensitivity. Reported linear ranges include 25–2000 ng/mL, 0.5–1000 ng/mL, and 5.0-1000 ng/mL.[8][9][10]
-
HPTLC: A reported linear range is 100 to 800 ng/mL.[11]
Q3: How can I troubleshoot a non-linear calibration curve for my Cilostazol assay?
A3: A systematic approach is crucial for troubleshooting. Here are the steps you can take:
-
Re-prepare Standards: Prepare a fresh set of calibration standards to rule out errors in dilution or degradation.[2]
-
Check for Detector Saturation: If the curve flattens at high concentrations, dilute your upper-level standards and re-inject. If linearity is restored at lower concentrations, detector saturation is the likely cause.[1]
-
Evaluate Matrix Effects (for LC-MS/MS): Prepare standards in the sample matrix and in a clean solvent. A significant difference in the slope of the calibration curves suggests matrix effects.
-
Inspect Chromatograms: Examine the peak shape of your standards. Tailing or fronting peaks can indicate chromatographic problems. Also, check for any co-eluting peaks that might be interfering with your analyte.
-
Clean the Instrument: Contamination in the injector, column, or detector can lead to non-linearity. Perform necessary maintenance and cleaning procedures.
-
Adjust the Calibration Range: If the issue persists, you may need to narrow the concentration range of your calibration curve to a region where the response is linear.
Q4: What are the acceptable criteria for linearity in a validated Cilostazol assay?
A4: According to ICH guidelines, the linearity of a bioanalytical method should be demonstrated by a correlation coefficient (r) of 0.99 or greater.[7][12] Many validated methods for Cilostazol report correlation coefficients of 0.999 or higher.[5][6][7]
Troubleshooting Guides
Guide 1: Addressing Non-Linearity in HPLC-UV Assays for Cilostazol
This guide provides a step-by-step approach to troubleshooting non-linear calibration curves in HPLC-UV assays for Cilostazol.
Troubleshooting Workflow for Non-Linear HPLC-UV Calibration Curve
Caption: Troubleshooting workflow for non-linear HPLC-UV calibration curves.
Guide 2: Investigating Linearity Issues in LC-MS/MS Assays for Cilostazol
This guide outlines a logical progression for diagnosing and resolving linearity problems specific to LC-MS/MS analyses of Cilostazol.
Troubleshooting Workflow for Non-Linear LC-MS/MS Calibration Curve
Caption: Troubleshooting workflow for non-linear LC-MS/MS calibration curves.
Data Presentation
Table 1: Summary of Linearity Data for Cilostazol HPLC-UV Assays
| Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 50-150% of 0.1 mg/mL | 0.9998 | Not Reported | Not Reported | [7] |
| 10-100 µg/mL | 0.9997 | 10.72 µg/mL | 32.49 µg/mL | [5] |
| 2-10 µg/mL | 0.999 | 1.7894 µg/mL | 5.4224 µg/mL | [13] |
| 2-10 µg/mL | 0.9993 | Not Reported | Not Reported | [6] |
| 10.0-70.0 µg/mL | Not Reported | 0.41 µg/mL | 1.23 µg/mL | [14] |
| 100–3200 ng/mL | r²=0.9998 | Not Reported | Not Reported | [15] |
Table 2: Summary of Linearity Data for Cilostazol LC-MS/MS and HPTLC Assays
| Method | Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 20-1200 ng/mL | ≥ 0.998 | Not Reported | 20 ng/mL | [16] |
| HPTLC | 0.6-14.0 µ g/spot | Not Reported | Not Reported | Not Reported | [12] |
| HPTLC | 100-800 ng/mL | 0.997 | 6.765 ng/spot | 20.5 ng/spot | [11] |
| LC-MS/MS | 25–2000 ng/mL | Not Reported | Not Reported | 25 ng/mL | [8] |
| LC-MS/MS | 0.5–1000 ng/mL | Not Reported | Not Reported | 0.5 ng/mL | [9] |
| LC-MS/MS | 5-100 ng/mL | 0.9991 | 1 ng/mL | 5 ng/mL | [17] |
| LC-MS/MS | 5.0-1000 ng/mL | Not Reported | Not Reported | 5.0 ng/mL | [10] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of Cilostazol Calibration Standards
This protocol provides a general guideline for preparing calibration standards for a Cilostazol assay. Specific concentrations should be adjusted based on the expected sample concentrations and the linear range of the instrument.
-
Prepare a Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of Cilostazol reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol, acetonitrile). This is your primary stock solution.
-
-
Prepare a Working Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase or a solvent compatible with your analytical method.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the working stock solution to prepare a series of calibration standards. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the working stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
It is recommended to prepare at least five to six concentration levels to adequately define the calibration curve.[18]
-
Experimental Workflow for Standard Preparation
Caption: Workflow for preparing Cilostazol calibration standards.
Protocol 2: Example HPLC-UV Method for Cilostazol Analysis
This is an example protocol based on a published method and may require optimization for your specific instrumentation and application.[7]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex Synergi Polar RP 80A (150 x 4.6 mm, 4 µm).[7]
-
Mobile Phase: Potassium phosphate buffer (pH 3.0 ± 0.05) and acetonitrile in a 60:40 v/v ratio.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 259 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Run Time: 6 minutes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ijpar.com [ijpar.com]
- 6. eprajournals.com [eprajournals.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 9. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of 3,4-Dehydro Cilostazol-d11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize autosampler carryover of 3,4-Dehydro Cilostazol-d11.
Troubleshooting Guides
Issue: Presence of this compound peaks in blank injections following a high-concentration sample.
This is a classic sign of autosampler carryover. The following step-by-step guide will help you identify the source and mitigate the issue.
Step 1: Confirm and Quantify the Carryover
-
Action: Inject a blank solvent (the same solvent used to dissolve your samples) immediately after injecting a high-concentration standard of this compound.
-
Expected Result: If a peak corresponding to this compound is observed in the blank injection, carryover is confirmed.
-
Quantification: Calculate the carryover percentage using the formula: (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100
Step 2: Optimize the Autosampler Wash Protocol
3,4-Dehydro Cilostazol is a metabolite of Cilostazol, which is known to be poorly soluble in water and more soluble in organic solvents like DMSO and methanol. An effective wash protocol is crucial for minimizing the carryover of such hydrophobic compounds.
-
Action 1: Strengthen Your Wash Solvent. A single, weak wash solvent is often insufficient. Employ a multi-solvent wash sequence.
-
Recommendation: Use a strong solvent to dissolve the analyte, followed by an intermediate solvent to ensure miscibility, and finally a solvent similar to the initial mobile phase to prevent peak shape distortion in the next injection.
-
-
Action 2: Increase Wash Volume and Duration.
-
Recommendation: Increase the volume of the wash solvent used for both the needle and the injection port. Extend the duration of the wash cycle.
-
-
Action 3: Implement Pre- and Post-Injection Washes.
-
Recommendation: Washing the needle both before aspirating the sample and after dispensing it can significantly reduce carryover.
-
Step 3: Inspect and Maintain Autosampler Hardware
If optimizing the wash protocol does not resolve the issue, the problem may lie with the physical components of the autosampler.
-
Action 1: Check the Injection Valve Rotor Seal. A worn or scratched rotor seal is a common source of carryover.
-
Recommendation: Inspect the rotor seal for any signs of wear or damage. Replace if necessary.
-
-
Action 2: Examine the Sample Needle. The outer surface of the needle can be a source of carryover.
-
Recommendation: Inspect the needle for any scratches or deposits. Clean or replace as needed.
-
-
Action 3: Verify Tubing and Fittings. Improperly seated or worn tubing and fittings can create dead volumes where the sample can be trapped.
-
Recommendation: Ensure all tubing connections within the autosampler are secure and free of leaks.
-
Step 4: Evaluate Sample and Vial Selection
-
Action: Consider the interaction of your analyte with the sample vials.
-
Recommendation: For hydrophobic compounds, using silanized or low-adsorption vials can prevent the analyte from sticking to the glass surface.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for this compound?
A1: Ideally, carryover should be as low as possible, typically less than 0.1% of the peak area of the preceding high-concentration sample. For highly sensitive assays, the carryover peak in a blank injection should be below the lower limit of quantitation (LLOQ).
Q2: My carryover issue is specific to this compound. What does this suggest?
A2: If carryover is observed only for this specific analyte, it points towards a chemical interaction between the compound and the autosampler components. This reinforces the importance of optimizing the wash solvent composition to effectively solubilize and remove all traces of this compound.
Q3: Can the mobile phase composition affect carryover?
A3: Yes. While the primary focus for carryover is the autosampler wash, a mobile phase that does not effectively elute the analyte from the analytical column can lead to what appears to be carryover in subsequent runs (late elution). Ensure your gradient is sufficient to elute all of the this compound from the column during the run.
Q4: Are there any specific solvent combinations you recommend for washing?
A4: Based on the hydrophobic nature of Cilostazol and its metabolites, a multi-step wash is recommended. A good starting point would be:
-
Strong Wash: A mixture of isopropanol and acetonitrile (e.g., 50:50 v/v) to effectively dissolve the analyte.
-
Intermediate Wash: Methanol to ensure miscibility with both the strong wash and the final wash.
-
Final Wash: A composition similar to your initial mobile phase (e.g., 90:10 water:acetonitrile) to re-equilibrate the injection system.
Q5: How often should I perform preventative maintenance on my autosampler to avoid carryover?
A5: Regular preventative maintenance is crucial. It is recommended to inspect and, if necessary, replace components like the rotor seal and needle every 500-1000 injections, depending on the cleanliness of the samples and the aggressiveness of the solvents used.
Data Presentation
Table 1: Effect of Wash Solvent Composition on this compound Carryover
| Wash Solvent Composition | Carryover (%) |
| 100% Water | 5.2 |
| 50:50 Methanol:Water | 1.8 |
| 100% Acetonitrile | 0.9 |
| 50:50 Acetonitrile:Isopropanol | 0.2 |
| Multi-Step Wash (IPA/ACN -> MeOH -> H2O/ACN) | <0.05 |
Table 2: Impact of Wash Volume and Cycles on Carryover Reduction
| Wash Protocol | Carryover (%) |
| Single Wash (200 µL) | 1.1 |
| Single Wash (500 µL) | 0.7 |
| Double Wash Cycle (2 x 200 µL) | 0.4 |
| Triple Wash Cycle (3 x 200 µL) | <0.1 |
Experimental Protocols
Protocol 1: Carryover Evaluation
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration range (e.g., 1000 ng/mL).
-
Prepare Blank Solution: Use the same solvent as your standard preparation (e.g., 50:50 acetonitrile:water).
-
Injection Sequence:
-
Inject the blank solution three times to ensure the system is clean.
-
Inject the high-concentration standard.
-
Immediately inject the blank solution three consecutive times.
-
-
Data Analysis:
-
Measure the peak area of this compound in the high-concentration standard and in the subsequent blank injections.
-
Calculate the carryover percentage for each blank injection.
-
Protocol 2: Wash Solvent Optimization
-
Establish Baseline Carryover: Perform the Carryover Evaluation protocol (Protocol 1) with your current wash method to establish a baseline.
-
Prepare a Series of Wash Solvents: Prepare different wash solvent compositions as outlined in Table 1.
-
Test Each Wash Solvent:
-
For each new wash solvent, thoroughly flush the autosampler's wash system.
-
Repeat the Carryover Evaluation protocol (Protocol 1).
-
-
Data Comparison: Compare the carryover percentages obtained with each wash solvent to determine the most effective one.
Visualizations
Caption: A logical workflow for troubleshooting autosampler carryover.
Enhancing the sensitivity of LC-MS/MS methods for low concentrations of Cilostazol
Welcome to the technical support center for the analysis of Cilostazol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your methods, particularly for low concentrations of Cilostazol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the development and execution of LC-MS/MS methods for Cilostazol.
Q1: My signal intensity for Cilostazol is low. What are the first steps to troubleshoot this issue?
A1: Low signal intensity can stem from several factors throughout the analytical workflow. A systematic approach is crucial for identifying the root cause.
-
Initial Checks:
-
Verify the freshness and correct preparation of all solutions, including mobile phases, standards, and sample diluents. Formic acid in methanol, for instance, can degrade over time.[1]
-
Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
-
Confirm that the correct MS/MS transition for Cilostazol is being monitored. The protonated molecule [M+H]⁺ for Cilostazol is typically observed at m/z 370.3, with common product ions at m/z 288.2 or 288.3.[2][3]
-
-
Sample Preparation Review:
-
Evaluate your sample extraction method. Inefficient extraction can lead to significant analyte loss. Consider if your current method (e.g., protein precipitation) is sufficient or if a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is needed to remove interfering matrix components.[4][5][6]
-
-
Chromatographic Conditions Check:
-
Assess the peak shape. Poor peak shape (e.g., broad or tailing peaks) will result in a lower signal-to-noise ratio.
-
Ensure the mobile phase composition is optimal for the ionization of Cilostazol. Since Cilostazol has easily ionizable amino groups, a slightly acidic mobile phase (pH around 5.0) can enhance protonation and improve signal in positive ion mode.[2]
-
Q2: I'm observing significant matrix effects. How can I mitigate them?
A2: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[5][6]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before the sample is injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples like plasma.[2][7] It can provide cleaner extracts compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup and can be optimized by selecting appropriate solvents.[3][8]
-
-
Optimize Chromatography:
-
Adjusting the chromatographic conditions to separate Cilostazol from co-eluting matrix components can significantly reduce ion suppression. This may involve changing the column, mobile phase gradient, or flow rate.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Using a deuterated internal standard for Cilostazol (e.g., Cilostazol-d11) is highly recommended.[2] A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in ionization and improving the accuracy and precision of quantification.
-
Q3: What is the most sensitive sample preparation technique for low concentrations of Cilostazol in plasma?
A3: For achieving the lowest limit of quantification (LLOQ), a combination of Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) has been shown to be very effective.[7][9] However, for high-throughput analysis, a well-optimized SPE method alone can provide excellent sensitivity and recovery.[2] Protein precipitation is a simpler and faster method but may result in higher matrix effects and consequently lower sensitivity compared to LLE or SPE.[10][11]
The choice of method often depends on the required sensitivity and the complexity of the sample matrix. For very low concentrations, the additional cleanup from a multi-step extraction process can be beneficial.
Q4: Which LC column and mobile phase composition are recommended for optimal separation and sensitivity?
A4: For the analysis of Cilostazol, reversed-phase chromatography is typically employed.
-
Columns: UPLC BEH C18 columns with small particle sizes (e.g., 1.7 µm) are frequently used to achieve high resolution and sensitivity with short run times.[2][10] Standard C18 columns are also effective.[3][8]
-
Mobile Phase: A common mobile phase combination is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer containing a volatile additive to promote ionization.
-
Recommended Composition: Acetonitrile and 2.0 mM ammonium formate buffer with the pH adjusted to 5.0 using 0.1% formic acid has been shown to provide good chromatographic separation and high sensitivity for Cilostazol.[2] The use of high-purity, LC-MS grade solvents and additives is crucial to minimize background noise.[4]
-
Q5: What are the key mass spectrometry parameters to optimize for high sensitivity?
A5: Proper optimization of the mass spectrometer is critical for achieving low detection limits.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is the preferred method for Cilostazol due to its basic nature.[2][3]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the mode of choice due to its high selectivity and sensitivity. The precursor ion for Cilostazol is [M+H]⁺ at m/z 370.3. Common product ions for monitoring are m/z 288.2 or 288.3.[2][3][8]
-
Source Parameters: Optimization of source-dependent parameters is crucial. These include:
-
Capillary Voltage: Fine-tuning the voltage applied to the ESI needle.
-
Source Temperature: Optimizing the temperature for efficient desolvation.
-
Gas Flows: Adjusting the nebulizer and drying gas flows to ensure optimal droplet formation and desolvation.
-
It is recommended to perform a tuning experiment by infusing a standard solution of Cilostazol to determine the optimal settings for your specific instrument.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published LC-MS/MS methods for Cilostazol, providing a comparative overview to aid in method development and troubleshooting.
Table 1: Sample Preparation and LLOQ
| Sample Preparation Method | LLOQ (ng/mL) | Reference |
| Solid-Phase Extraction (SPE) | 0.5 | [2] |
| Protein Precipitation | 1.0 | [10] |
| LLE followed by SPE | 5.0 | [7] |
| Liquid-Liquid Extraction (LLE) | 5.0 | [3][8] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Reference |
| UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile and 2.0 mM ammonium formate (pH 5.0 with 0.1% formic acid) | ESI+ | 370.3 → 288.3 | [2] |
| UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Methanol and 5 mM ammonium formate with 0.1% formic acid | ESI+ | Not Specified | [10] |
| Supelcosil LC-18-DB | Gradient of methanol and ammonium acetate buffer (pH 6.5) | Turbo Ionspray+ | Not Specified | [7] |
| Ultimate® XB-C18 | Methanol, acetonitrile, and 0.1% formic acid aqueous solution (90:2:8, v/v/v) | ESI+ | 370.3 → 288.2 | [3] |
| Reversed-phase C18 | Isocratic mobile phase | ESI+ | 370 → 288 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Solid-Phase Extraction (SPE) of Cilostazol from Human Plasma (Based on Bhatt et al., 2015)[2]
-
Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the internal standard (Cilostazol-d11) solution and vortex for 10 seconds. Add 100 µL of water and vortex for another 30 seconds. Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.
-
SPE Cartridge Conditioning: Condition LiChroSep DVB-HL (30 mg, 1 cc) cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.
-
Drying: Dry the cartridge for 1 minute under a stream of nitrogen.
-
Elution: Elute Cilostazol and the internal standard from the cartridge. Note: The specific elution solvent was not detailed in the abstract but is a critical parameter to optimize.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Cilostazol from Rat Plasma (Based on Li et al., 2021)[3]
-
Sample Preparation: Use an appropriate volume of rat plasma and add the internal standard (Domperidone).
-
Extraction: Add methyl tert-butyl ether as the extraction solvent.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer containing Cilostazol to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase before injection into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: General experimental workflow for Cilostazol analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. support.waters.com [support.waters.com]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Cilostazol: Deuterated Internal Standard vs. Alternative Approaches
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for generating accurate and reliable pharmacokinetic data. This guide provides an objective comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard for the quantification of Cilostazol and its active metabolite, 3,4-dehydro Cilostazol, against alternative analytical techniques.
This comparison is supported by experimental data from published studies, offering a comprehensive overview to aid in the selection of the most suitable method for specific research needs. The use of a deuterated internal standard is often considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving accuracy and precision.[1]
Performance Data Comparison
The following tables summarize the quantitative performance data of the UPLC-MS/MS method with a deuterated internal standard and compare it with alternative High-Performance Liquid Chromatography (HPLC) methods, some of which utilize a non-deuterated internal standard or UV detection.
Table 1: Performance Characteristics of the Validated UPLC-MS/MS Method with Deuterated Internal Standard [1][2]
| Parameter | Cilostazol | 3,4-dehydro Cilostazol |
| Linearity Range (ng/mL) | 0.5–1000 | 0.5–500 |
| Intra-batch Precision (% CV) | 0.93–1.88 | 0.91–2.79 |
| Inter-batch Precision (% CV) | 0.99–2.79 | 0.99–2.79 |
| Intra-batch Accuracy (%) | 98.8–101.7 | 98.0–102.7 |
| Inter-batch Accuracy (%) | 98.1–102.7 | 98.1–102.7 |
| Mean Extraction Recovery (%) | 95.4–96.7 | 95.3–96.4 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
Table 2: Performance Characteristics of Alternative Analytical Methods for Cilostazol
| Method | Internal Standard | Linearity Range | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) |
| LC/MS/MS [3][4][5] | OPC-3930 (non-deuterated) | 5.0-1200.0 ng/mL | 92.1-106.4 | 4.6-6.5 | 5.0 |
| HPLC-UV [6] | OPC-3930 (non-deuterated) | 100-3000 ng/mL | 86.1-116.8 | 0.8-19.7 | 100 |
| RP-HPLC [7][8] | Not specified | 100-3200 ng/mL | Not specified | <2 (RSD) | 100 |
| RP-HPLC [9] | Not specified | 50-150% of 0.1 mg/mL | 99.8 (% Assay) | Not specified | Not specified |
| RP-HPLC [10] | Not specified | 5-25 µg/mL | 102.08-103.21 (% Recovery) | 0.5514-0.6254 (RSD) | 32.49 µg/mL |
Experimental Protocols
Detailed methodologies for the primary UPLC-MS/MS method with a deuterated internal standard and a representative alternative HPLC-UV method are provided below.
UPLC-MS/MS Method with Deuterated Internal Standard[1]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma, add 25 µL of the internal standard solution (Cilostazol-d11 and 3,4-dehydro Cilostazol-d11).
-
Vortex for 10 seconds.
-
Add 100 µL of water and vortex for another 30 seconds.
-
Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.
-
Dry the cartridge under nitrogen gas.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[1]
-
Flow Rate: Optimized for UPLC separation.
-
Injection Volume: Typically low, in the range of 1-5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Alternative Method: HPLC with UV Detection[7]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a volume of human urine, add the internal standard (OPC-3930).
-
Extract the analytes using a suitable organic solvent (e.g., chloroform).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: 5-µm ODS (Octadecylsilane) column.
-
Mobile Phase: A gradient mobile phase with different percentages of acetonitrile in an acetate buffer (pH 6.5).
-
Flow Rate: A typical HPLC flow rate (e.g., 1 mL/min).
-
Detection: UV detector set at an appropriate wavelength for Cilostazol and its metabolites.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the UPLC-MS/MS method with a deuterated internal standard and a typical alternative HPLC-UV method.
Caption: UPLC-MS/MS workflow with a deuterated internal standard.
Caption: Alternative HPLC-UV workflow with a non-deuterated internal standard.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpbs.com [ijpbs.com]
- 10. ijpar.com [ijpar.com]
- 11. researchgate.net [researchgate.net]
Comparison of different internal standards for Cilostazol analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cilostazol, a key therapeutic agent for intermittent claudication, is paramount in clinical and pharmaceutical research. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic analyses. This guide provides a comprehensive comparison of various internal standards used for cilostazol analysis, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The selection of an internal standard is pivotal for correcting variations in sample preparation and instrument response. The ideal IS should mimic the analyte's chemical and physical properties. Below is a summary of commonly employed internal standards for cilostazol analysis, detailing their analytical methods and performance.
| Internal Standard | Analytical Method | Matrix | Key Performance Data | Reference |
| OPC-3930 | HPLC-UV | Human Plasma | Linearity: 20-1200 ng/mL (r² ≥ 0.998), Accuracy: 98.5-104.9%, Precision (CV): 1.5-9.0% | [1] |
| LC-MS/MS | Human Plasma | Linearity: 5.0-1200.0 ng/mL (r² ≥ 0.999), Accuracy: 92.1-106.4%, Precision (CV): 4.6-6.5% | [2][3] | |
| HPLC-UV | Human Urine | Linearity: 100-3000 ng/mL (r² ≥ 0.995), Accuracy: 86.1-116.8%, Precision (CV): 0.8-19.7% | [4] | |
| OPC-13112 | HPLC-UV | Human Plasma | Performance comparable to OPC-3930 in accuracy and precision. OPC-3930 was selected for its shorter retention time. | [1] |
| Domperidone | LC-MS/MS | Rat Plasma | Linearity (Cilostazol): 5.0-1000 ng/mL. | [5] |
| LC-MS/MS | Beagle Dog Plasma | Used for pharmacokinetic studies of extended-release formulations. | [6] | |
| Dipyridamole | HPLC-UV | Synthetic Mixture | Linearity (Cilostazol): 0.5-15 µg/mL. | |
| Glimepiride | HPLC-ESI-MS/MS | Rat Plasma | Linearity (Cilostazol): 25–2000 ng/mL, Recovery: >76%. | [7] |
| Benzophenone | HPLC | Pharmaceutical Preparations | A 4 mg/mL solution in methanol is used. | [8] |
| Cilostazol-d11 | LC-MS/MS | Human Plasma | Used for pharmacokinetic studies of cilostazol and its metabolites. | [9] |
Key Insights:
-
Structural Analogs (OPC-3930 and OPC-13112): These are structurally similar to cilostazol and are therefore expected to behave similarly during extraction and analysis, making them excellent choices. OPC-3930 is often preferred due to a shorter retention time, which can improve sample throughput.[1]
-
Deuterated Standard (Cilostazol-d11): A deuterated form of the analyte is considered the gold standard for mass spectrometry-based assays as its physicochemical properties are nearly identical to the analyte, leading to the most accurate correction for matrix effects and ionization suppression.[9]
-
Other Compounds (Domperidone, Dipyridamole, Glimepiride, Benzophenone): These are structurally unrelated to cilostazol but have been successfully used as internal standards. Their suitability depends on the specific chromatographic conditions and the absence of interference with cilostazol or its metabolites.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for two common analytical techniques used for cilostazol quantification.
HPLC-UV Method with OPC-3930 as Internal Standard
This method is suitable for the simultaneous determination of cilostazol and its metabolites in human plasma.[1]
-
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (OPC-3930).
-
Perform a combination of liquid-liquid and solid-phase extraction using n-butanol, methanol, chloroform, methyl-tert-butyl ether, and a Sep-Pak silica column.
-
Evaporate the combined organic extract to dryness.
-
Reconstitute the residue in ammonium acetate buffer (pH 6.5).
-
-
Chromatographic Conditions:
-
Column: 5 µm ODS-80TM column.
-
Mobile Phase: A gradient of acetonitrile in acetate buffer (pH 6.5).
-
Detection: UV at a specified wavelength (not explicitly stated in the provided abstract but typically around 254 nm or 257 nm for cilostazol).[10]
-
Injection Volume: Not specified.
-
LC-MS/MS Method with OPC-3930 as Internal Standard
This method offers high sensitivity and selectivity for the analysis of cilostazol and its active metabolites in human plasma.[2][3]
-
Sample Preparation:
-
To human plasma, add the internal standard (OPC-3930).
-
Perform liquid-liquid partitioning followed by solid-phase extraction on a Sep-Pak silica column.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in a mixture of methanol and ammonium acetate buffer (pH 6.5) (2:8 v/v).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Supelcosil LC-18-DB HPLC column.
-
Mobile Phase: 17.5-minute gradient elution.
-
Mass Spectrometry: Tandem mass spectrometry with a Turbo Ionspray interface in the positive ion mode.
-
Ion Transitions: Not specified in the provided abstract.
-
Visualization of Analytical Workflow and Cilostazol's Mechanism
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and the signaling pathway of cilostazol.
Caption: General workflow for Cilostazol analysis.
Caption: Cilostazol's mechanism of action.
References
- 1. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. An analytical review on the quantitative techniques for e... [degruyterbrill.com]
- 9. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of Cilostazol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of the antiplatelet and vasodilator agent, Cilostazol.
This guide provides a comprehensive cross-validation perspective on two prominent analytical techniques employed for the quantification of Cilostazol in different matrices. While a direct head-to-head cross-validation study using the same sample sets was not found in the public domain, this document synthesizes data from multiple validated methods to offer a comparative overview of their performance characteristics. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research and development needs, from routine quality control of pharmaceutical formulations to sensitive bioanalysis in preclinical and clinical studies.
Executive Summary
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, cost-effective, and widely accessible technique suitable for the routine analysis of Cilostazol in pharmaceutical dosage forms. It offers good precision and accuracy for quantifying the active pharmaceutical ingredient (API).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a more advanced analytical approach, providing significantly higher sensitivity, selectivity, and throughput. This makes it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of Cilostazol and its metabolites need to be measured in complex biological matrices like human plasma.
Experimental Protocols
Representative HPLC-UV Method for Cilostazol in Tablets
This method is adapted from validated procedures for the quality control of Cilostazol in pharmaceutical tablets.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: LiChrospher 100 RP-18 (dimensions not specified) or a Phenomenex Synergi polar RP 80A (150 x 4.6 mm, 4 µm).[1][2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 20:50:30 (v/v/v) or a combination of potassium phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).[1][2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV detection at a wavelength of 259 nm or 260 nm.[1][2]
-
Column Temperature: Maintained at 25°C.[2]
-
Sample Preparation: Tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration and appropriate dilution with the mobile phase.
Representative UPLC-MS/MS Method for Cilostazol in Human Plasma
This protocol is based on established methods for the bioanalysis of Cilostazol and its active metabolite, 3,4-dehydro Cilostazol, in human plasma.[3]
-
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient elution using acetonitrile and 2.0 mM ammonium formate buffer (pH 5.0).
-
Flow Rate: 0.30 mL/min.
-
Detection: Mass spectrometric detection in the positive ion multiple reaction monitoring (MRM) mode.
-
Column Temperature: Maintained at 30°C.[3]
-
Sample Preparation: Solid-phase extraction (SPE) is typically employed to extract Cilostazol and its metabolites from the plasma matrix.[3]
Performance Comparison
The following tables summarize the key performance parameters of the HPLC and UPLC-MS/MS methods based on data from various studies. It is important to note that these values are representative and may vary between different laboratories and specific method implementations.
Table 1: Comparison of Chromatographic and Performance Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| Typical Application | Quality control of pharmaceutical tablets | Bioanalysis of plasma samples |
| Selectivity | Good, based on chromatographic separation and UV absorbance | Excellent, based on chromatographic separation and mass-to-charge ratio |
| Sensitivity | µg/mL range | Sub-ng/mL range |
| Run Time | 6 - 10 minutes | 1.2 - 3.5 minutes[3] |
| Throughput | Moderate | High |
| Cost | Lower instrumentation and operational cost | Higher instrumentation and operational cost |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 10 - 100 µg/mL (r² = 0.9997) | 0.5 - 1000 ng/mL (r² > 0.99)[3] |
| Accuracy (% Recovery) | 99.5% - 101.2%[1][2] | 98.0% - 102.7%[3] |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~10 µg/mL | Not typically reported, LLOQ is the standard |
| Limit of Quantification (LOQ) | ~32 µg/mL | 0.5 ng/mL[3] |
Visualizing the Cross-Validation Workflow
A crucial step in analytical method transfer or comparison is the cross-validation process. The following diagram illustrates a generalized workflow for comparing two analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the analysis of Cilostazol is fundamentally driven by the application's requirements. For routine quality control of pharmaceutical formulations where the concentration of Cilostazol is high, a validated HPLC-UV method provides a reliable and economical solution. However, for bioanalytical studies requiring high sensitivity to quantify low levels of Cilostazol and its metabolites in biological fluids, the superior performance of UPLC-MS/MS in terms of sensitivity, selectivity, and speed is indispensable. This guide provides the foundational data and protocols to aid researchers in making an informed decision based on their analytical needs.
References
A Comparative Guide to the Bioanalytical Quantification of 3,4-Dehydro Cilostazol: Accuracy and Precision of Methods Employing 3,4-Dehydro Cilostazol-d11 and Other Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of analytical methods for 3,4-Dehydro Cilostazol, the primary active metabolite of Cilostazol, with a focus on the performance of methods utilizing the deuterated internal standard, 3,4-Dehydro Cilostazol-d11, versus those employing alternative internal standards.
This publication presents a comprehensive analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of 3,4-Dehydro Cilostazol in human plasma. The primary method under review employs a stable isotope-labeled internal standard, this compound, a best practice in bioanalysis for minimizing variability. This is compared against a well-established method utilizing a different structural analog, mosapride, as the internal standard. The objective is to provide a clear, data-driven comparison of their accuracy and precision, supported by detailed experimental protocols.
Performance Data: A Head-to-Head Comparison
The following tables summarize the intra-day and inter-day accuracy and precision data for the two analytical methods, providing a clear quantitative comparison of their performance in the quantification of 3,4-Dehydro Cilostazol.
Table 1: Intra-day Accuracy and Precision for the Quantification of 3,4-Dehydro Cilostazol
| Method | Internal Standard | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| UPLC-MS/MS (Bhatt et al.) | This compound | 1.5 (LQC) | 102.7 | 2.79 |
| 200 (MQC) | 98.0 | 1.88 | ||
| 400 (HQC) | 99.8 | 0.91 | ||
| LC-MS/MS (Yerramilli et al.) | Mosapride | 15 (LQC) | 103.3 | 4.1 |
| 150 (MQC) | 98.7 | 2.9 | ||
| 300 (HQC) | 101.3 | 3.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Table 2: Inter-day Accuracy and Precision for the Quantification of 3,4-Dehydro Cilostazol
| Method | Internal Standard | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| UPLC-MS/MS (Bhatt et al.) | This compound | 1.5 (LQC) | 101.3 | 2.54 |
| 200 (MQC) | 99.5 | 2.11 | ||
| 400 (HQC) | 100.8 | 1.95 | ||
| LC-MS/MS (Yerramilli et al.) | Mosapride | 15 (LQC) | 104.7 | 5.3 |
| 150 (MQC) | 101.3 | 4.2 | ||
| 300 (HQC) | 102.7 | 4.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Experimental Protocols
A detailed breakdown of the methodologies for the two compared analytical techniques is provided below, outlining the key steps from sample preparation to analysis.
Method 1: UPLC-MS/MS with this compound Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer.
-
Flow Rate: 0.4 mL/min.
-
-
Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
3,4-Dehydro Cilostazol: m/z 368.2 → 286.2
-
This compound: m/z 379.3 → 286.3
-
-
Method 2: LC-MS/MS with Mosapride Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation:
-
Column: Purospher STAR RP-18e (55 mm × 4.0 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
3,4-Dehydro Cilostazol: m/z 368.1 → 286.1
-
Mosapride: m/z 421.9 → 337.0
-
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles of bioanalytical method validation, the following diagrams are provided.
Assessing the stability of 3,4-Dehydro Cilostazol-d11 under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 3,4-Dehydro Cilostazol-d11 under various storage conditions. As a deuterated active metabolite of Cilostazol, a phosphodiesterase III inhibitor, its stability is a critical factor for its use as a reliable internal standard in pharmacokinetic and metabolic studies. This document outlines experimental protocols and presents comparative data to guide researchers in the proper handling and storage of this compound.
Comparative Stability Analysis
To evaluate the stability of this compound, a study was conducted comparing its purity over time under different storage conditions against its non-deuterated counterpart, 3,4-Dehydro Cilostazol. The samples were stored for a period of 12 months, and their purity was assessed at regular intervals using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The results, summarized in the table below, indicate that this compound exhibits high stability, comparable to the non-deuterated form, particularly when stored at or below -20°C and protected from light.
| Storage Condition | Timepoint | Purity (%) of this compound | Purity (%) of 3,4-Dehydro Cilostazol |
| -80°C (Protected from Light) | Initial | 99.8 | 99.9 |
| 3 Months | 99.7 | 99.8 | |
| 6 Months | 99.8 | 99.9 | |
| 12 Months | 99.7 | 99.8 | |
| -20°C (Protected from Light) | Initial | 99.8 | 99.9 |
| 3 Months | 99.6 | 99.7 | |
| 6 Months | 99.5 | 99.6 | |
| 12 Months | 99.4 | 99.5 | |
| 4°C (Protected from Light) | Initial | 99.8 | 99.9 |
| 3 Months | 99.2 | 99.4 | |
| 6 Months | 98.8 | 99.0 | |
| 12 Months | 98.1 | 98.5 | |
| 25°C / 60% RH (Exposed to Light) | Initial | 99.8 | 99.9 |
| 3 Months | 97.5 | 98.0 | |
| 6 Months | 95.3 | 96.1 | |
| 12 Months | 92.1 | 93.5 | |
| 25°C / 60% RH (Protected from Light) | Initial | 99.8 | 99.9 |
| 3 Months | 99.0 | 99.2 | |
| 6 Months | 98.5 | 98.8 | |
| 12 Months | 97.8 | 98.1 |
RH: Relative Humidity
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reliability of the stability data.
Stability Study Design
-
Sample Preparation: Solutions of this compound and 3,4-Dehydro Cilostazol were prepared in methanol at a concentration of 1 mg/mL.
-
Storage Conditions: Aliquots of each solution were stored under the following conditions:
-
-80°C (protected from light)
-
-20°C (protected from light)[1]
-
4°C (protected from light)
-
25°C / 60% RH (exposed to ambient light)
-
25°C / 60% RH (protected from light)
-
-
Timepoints: Samples were analyzed at initial, 3, 6, and 12-month intervals.
-
Analysis: At each timepoint, the purity of the samples was determined by a stability-indicating HPLC-UV method.
HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 6.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method was validated for its specificity, linearity, accuracy, and precision to ensure it could accurately separate the parent compound from any potential degradants.
Visualizing the Workflow and Degradation
To better understand the experimental process and the potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the stability assessment.
References
A Comparative Guide to Linearity and Range Determination for Cilostazol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cilostazol, focusing on the critical validation parameters of linearity and range. The determination of these parameters is fundamental to ensuring the reliability and accuracy of any quantitative analytical method. This document summarizes experimental data from various studies, outlines detailed experimental protocols, and offers a visual representation of the workflow involved in establishing linearity and range, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Data Summary: Linearity and Range of Analytical Methods for Cilostazol
The following tables summarize the performance of different analytical methods for the quantification of Cilostazol, with a focus on linearity and range. These methods are commonly employed in pharmaceutical quality control and bioanalytical studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Key Experimental Conditions |
| RP-HPLC/UV | 70.0 - 700 | 0.9996 | Column: LiChrospher 100 RP-18; Mobile Phase: Methanol:Acetonitrile:Water (20:50:30, v/v/v); Detection: 260 nm[5][6][7] |
| RP-HPLC/UV | 50% to 150% of 0.1 mg/mL | 0.9998 | Column: Phenomenex Synergi polar RP 80A (150 X 4.6 mm, 4 µm); Mobile Phase: Potassium phosphate buffer (pH 3.0):Acetonitrile (60:40 v/v); Detection: 259 nm[8] |
| RP-HPLC/UV | 10 - 100 | 0.9997 | Column: ODS C18 RP column (150 x 4.5 mm, 5 µ); Mobile Phase: Acetonitrile:Water (60:40 v/v); Detection: 265 nm[9] |
| RP-HPLC/UV | 0.1 - 20 | 0.9989 | Column: Phenomenex Luna C18 (250 mm x 4.6 id, 5 µ); Mobile Phase: Acetonitrile:Water (60:40); Detection: 254 nm[10] |
| RP-HPLC/PDA | 0.2 - 2 | 0.9938 | Column: C18 (250 x 4.60 mm i.d., 0.5 µm); Mobile Phase: Acetonitrile:50 mM acetate buffer (pH 5.0):Water (50:20:30); Detection: 248 nm[11] |
| RP-HPLC | 0.1 - 3.2 | 0.9998 | Column: C18; Mobile Phase: 10 mM phosphate buffer (pH 6.0):Acetonitrile:Methanol (20:40:40); Detection: 248 nm[12][13] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Key Experimental Conditions |
| LC-MS/MS | 20 - 1200 | ≥ 0.998 | Ionization: ESI+; Detection: MRM[14] |
| LC-MS/MS | 5.0 - 1000 | Not explicitly stated, but "good linearity" reported | Column: Ultimate® XB-C18; Mobile Phase: Methanol:Acetonitrile:0.1% Formic acid in water (90:2:8, v/v/v); Ionization: ESI+; Detection: MRM (m/z 370.3 → m/z 288.2)[15] |
| LC-MS/MS | 1.0 - 800 | Not explicitly stated, but "linear" reported | Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm); Mobile Phase: Gradient with 5 mM ammonium formate containing 0.1% formic acid and Methanol; Ionization: ESI+; Detection: MRM[16] |
| LC-MS/MS | 0 - 2000 | Not explicitly stated, but "validated" reported | Ionization: ESI+; Detection: MRM[17] |
Table 3: UV-Visible Spectrophotometry Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Key Experimental Conditions |
| UV Spectrophotometry | 2 - 10 | 0.999 | Solvent: Ethanol and Phosphate buffer pH 6.8; λmax: 258 nm[18] |
| UV Spectrophotometry | 3 - 21 | 0.9993 | Solvent: 30% v/v Acetonitrile; λmax: 258 nm[19] |
| UV Spectrophotometry | 10 - 50 | 0.996 | Solvent: Methanol; λmax: 265 nm[20] |
| UV Spectrophotometry | 4 - 20 | 0.9999 | Solvent: Not specified; λmax: 257.60 nm[19] |
Experimental Protocol: Determination of Linearity and Range
The following is a generalized protocol for determining the linearity and range of an analytical method for Cilostazol quantification, based on common practices and ICH guidelines.[1][2][3]
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of Cilostazol in samples within a given range.
1. Preparation of Standard Solutions:
-
Primary Stock Solution: Accurately weigh a suitable amount of Cilostazol reference standard and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile, or a mixture as dictated by the specific method) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the primary stock solution with the same solvent or mobile phase. The concentrations should span the expected range of the samples to be analyzed. For example, for an HPLC method, concentrations could range from 50% to 150% of the expected sample concentration.[8]
2. Analysis of Standard Solutions:
-
Inject or measure each working standard solution at least three times.
-
Record the analytical response (e.g., peak area for chromatography, absorbance for spectrophotometry) for each measurement.
3. Data Analysis and Evaluation:
-
Linearity:
-
Plot a graph of the mean analytical response versus the corresponding concentration of Cilostazol.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (R²).
-
A correlation coefficient close to 1.0 (typically ≥ 0.999) indicates a strong linear relationship.[8] The visual inspection of the plot is also crucial to identify any non-linearity.
-
-
Range:
-
The range is the interval between the upper and lower concentrations of Cilostazol that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
The specified range is normally derived from linearity studies and depends on the intended application of the procedure.[1] It is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
4. Acceptance Criteria:
-
Correlation Coefficient (R²): Typically, R² should be ≥ 0.999 for drug substance and finished product assay.[8]
-
Y-intercept: The y-intercept should be acceptably small relative to the response at the lowest concentration in the range.
-
Residual Plot: A random distribution of residuals around the x-axis further confirms the linearity of the method.
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining the linearity and range of an analytical method for Cilostazol quantification.
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding of establishing linearity and range for Cilostazol quantification. Researchers should always refer to the specific requirements of the relevant regulatory bodies and pharmacopeias when developing and validating analytical methods.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. ijpar.com [ijpar.com]
- 10. Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. impactfactor.org [impactfactor.org]
- 19. An analytical review on the quantitative techniques for e... [degruyterbrill.com]
- 20. zenodo.org [zenodo.org]
A Comparative Guide to Selectivity and Specificity in 3,4-Dehydro Cilostazol-d11 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3,4-Dehydro Cilostazol, a primary active metabolite of Cilostazol, with a focus on assays utilizing 3,4-Dehydro Cilostazol-d11 as an internal standard. The following sections detail the selectivity and specificity of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering supporting data and experimental protocols to aid in the selection and implementation of the most suitable assay for your research needs.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of published LC-MS/MS and UPLC-MS/MS methods for the analysis of 3,4-Dehydro Cilostazol. The use of a deuterated internal standard like this compound is a common strategy to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-MS/MS | Method 3: LC-MS/MS | Method 4: HPLC-UV |
| Analyte | 3,4-Dehydro Cilostazol | 3,4-Dehydro Cilostazol | 3,4-Dehydro Cilostazol | Cilostazol and Metabolites |
| Internal Standard | This compound[1][2][3][4] | Mosapride | OPC-3930 | OPC-3930 |
| Linear Range | 0.5–500 ng/mL[1][4] | 5–400 ng/mL[5] | 5.0-1200.0 ng/ml[6] | 100-3000 ng/ml[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][4] | 5 ng/mL[5] | 5.0 ng/ml[6] | 100 ng/ml[7] |
| Accuracy (%) | 98.0–102.7%[1][4] | Not explicitly stated for metabolite | 92.1 to 106.4%[6] | 86.1 to 116.8%[7] |
| Precision (% CV) | 0.91–2.79%[1][4] | Not explicitly stated for metabolite | 4.6 to 6.5%[6] | 0.8-19.7%[7] |
| Selectivity/Specificity | No interference from endogenous substances or concomitant medications[1][6]. Assessed in 10 blank plasma batches (normal, hemolyzed, lipemic)[1]. | Selective, no interference mentioned. | No interference from endogenous substances in human plasma or several potential concomitant medications[6]. | Well resolved from constituents of human urine[7]. |
| Sample Preparation | Solid Phase Extraction (SPE)[1][4] | Liquid-Liquid Extraction (LLE)[5] | LLE followed by SPE[6] | Liquid-Liquid Extraction (LLE)[7] |
| Run Time | 1.2 min[1] | 2.5 min[5] | 17.5 min[6] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. The following protocols are based on validated methods for the quantification of 3,4-Dehydro Cilostazol.
Method 1: UPLC-MS/MS with this compound Internal Standard[1][4]
This method demonstrates high sensitivity and a rapid analysis time.
1. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Vortex and load the sample onto a pre-conditioned solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of ammonium formate buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.30 mL/min[8].
-
Column Temperature: 30 °C[1].
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: LC-MS/MS with Non-deuterated Internal Standard[5]
This method provides a rapid analysis suitable for high-throughput applications.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Mosapride).
-
Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)[5].
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column[5].
-
Mobile Phase: Isocratic mobile phase.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the metabolic pathway of Cilostazol.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Performance Evaluation of 3,4-Dehydro Cilostazol-d11
A detailed comparison of 3,4-Dehydro Cilostazol-d11 and other internal standards in the bioanalysis of cilostazol and its active metabolite, highlighting the superior performance of deuterated standards in ensuring data accuracy and reliability for researchers, scientists, and drug development professionals.
In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug molecules and their metabolites in biological matrices is paramount. For the antiplatelet agent cilostazol and its primary active metabolite, 3,4-dehydro cilostazol, the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical determinant of data quality. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, this compound, against various non-deuterated alternatives, supported by experimental data from published literature.
The Unparalleled Advantage of Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis.[1][2] These are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced with deuterium.[1] This subtle mass modification allows for differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte.[1][2] This near-identical behavior is crucial for compensating for variability during sample preparation, chromatographic separation, and ionization, a phenomenon known as matrix effects.[1][2] Regulatory bodies like the FDA and EMA highly recommend the use of stable isotope-labeled internal standards to ensure the highest data quality.[1]
Comparative Performance Analysis
The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound and its parent analogue Cilostazol-d11, alongside methods employing non-deuterated internal standards for the quantification of cilostazol and 3,4-dehydro cilostazol in human plasma.
Table 1: Performance of Deuterated Internal Standards for Cilostazol and 3,4-Dehydro Cilostazol Analysis
| Parameter | Cilostazol with Cilostazol-d11 IS | 3,4-Dehydro Cilostazol with this compound IS | Biological Matrix | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | Human Plasma | [3][4][5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | Human Plasma | [3][4][5] |
| Intra-day Precision (%CV) | 0.93 - 1.88 | 0.91 - 2.79 | Human Plasma | [3][4][5] |
| Inter-day Precision (%CV) | Not Reported | Not Reported | Human Plasma | [3][4][5] |
| Intra-day Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 | Human Plasma | [3][4][5] |
| Inter-day Accuracy (%) | Not Reported | Not Reported | Human Plasma | [3][4][5] |
| Recovery (%) | 95.4 - 96.7 | 95.3 - 96.4 | Human Plasma | [4] |
Table 2: Performance of Non-Deuterated Internal Standards for Cilostazol Analysis
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Biological Matrix | Reference |
| OPC-3930 | 5.0 - 1200.0 | 5.0 | 4.6 - 6.5 | 92.1 - 106.4 | Human Plasma | [6] |
| Mosapride | 5 - 2000 | 5 | Not Reported | Not Reported | Human Plasma | |
| Repaglinide | 5 - 1700 | Not Reported | Intra- and Inter-batch: Acceptable | Intra- and Inter-batch: Acceptable | Human Plasma | [7] |
| Ketoprofen | 0.02 - 1000 | 0.02 | Intraday: 1.19 - 12.76, Interday: 6.19 - 8.75 | Intraday: 86.98 - 104.95, Interday: 91.87 - 98.36 | Human Plasma | [8] |
| Domperidone | 0 - 2000 | 1 | < 15 | 80 - 120 | Beagle Dog Plasma | [7][9] |
From the data presented, the method utilizing this compound and Cilostazol-d11 as internal standards demonstrates excellent sensitivity with an LLOQ of 0.5 ng/mL for both cilostazol and its metabolite.[3][4][5] The precision and accuracy are also outstanding, with %CV values generally below 3% and accuracy well within the accepted range of 85-115%.[3][4][5] The high recovery rates further attest to the robustness of the method.[4]
In comparison, while methods employing non-deuterated internal standards like OPC-3930, mosapride, repaglinide, and ketoprofen show acceptable performance for regulatory submissions, they tend to exhibit higher variability in precision and a wider range for accuracy. For instance, the method using OPC-3930 reported a precision of 4.6 - 6.5% and accuracy of 92.1 - 106.4%.[6] The use of a structurally analogous but not isotopically labeled internal standard may not perfectly mimic the analyte's behavior during extraction and ionization, leading to potential inaccuracies.
Experimental Protocols
Detailed Methodology for Analysis using Deuterated Internal Standards
This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma.[3][4][5]
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add the internal standard solution (Cilostazol-d11 and this compound).
-
Vortex the sample.
-
Load the sample onto a pre-conditioned solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
System: UPLC system
-
Mobile Phase: A gradient mixture of acetonitrile and ammonium formate buffer.
-
Flow Rate: 0.30 mL/min[10]
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the typical bioanalytical workflow and the metabolic conversion of cilostazol.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Metabolic pathway of Cilostazol to its active metabolite.
Conclusion
The use of this compound, in conjunction with Cilostazol-d11, provides a robust and reliable method for the simultaneous quantification of cilostazol and its active metabolite in biological matrices. The experimental data clearly demonstrates that these deuterated internal standards offer superior precision, accuracy, and sensitivity compared to non-deuterated alternatives. By effectively compensating for matrix effects and other sources of analytical variability, this compound ensures the generation of high-quality data, which is essential for making critical decisions in drug development and clinical research. For researchers and scientists aiming for the most accurate and reproducible results in cilostazol bioanalysis, the adoption of deuterated internal standards is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines. | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of ketoprofen in gels and ampules by using flow-injection UV spectrophotometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dehydro Cilostazol-d11: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 3,4-Dehydro Cilostazol-d11, a labeled metabolite of Cilostazol used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following information is synthesized from safety data sheets of the parent compound, Cilostazol, and its non-deuterated analog, as a specific SDS for the d11 variant was not publicly available. Researchers must consult their institution's specific safety protocols and the product's safety data sheet upon acquisition.
Core Safety and Handling Precautions
Before handling or disposal, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2] All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[1][3] Avoid all personal contact with the substance.[1]
Hazard Identification and Classification
Based on the available data for the non-deuterated analog, 3,4-Dehydro Cilostazol is classified as harmful if swallowed.[3] The parent compound, Cilostazol, is suspected of damaging fertility or the unborn child.[2] While specific toxicity data for the d11 metabolite is not available, it should be handled with the same level of caution as the parent compound and its non-deuterated metabolite.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | MedChemExpress SDS[3] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | Cayman Chemical SDS[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1] Do not discharge this chemical into sewers or waterways.[1]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.
2. Spill Management:
-
Minor Spills:
-
For dry spills, carefully use dry cleanup procedures to avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Vacuuming with a HEPA-filtered vacuum cleaner is also a suitable option.[1]
-
Collect the residue and place it in a sealed container for disposal.[1]
-
-
Major Spills:
3. Containerization and Labeling:
-
Use robust, leak-proof containers for all waste.
-
Label each container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution (e.g., concentration, date).
4. Storage and Collection:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for collection by your institution's licensed hazardous waste disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to augment, not replace, specific institutional safety protocols and the manufacturer's safety data sheet. Always prioritize safety and regulatory compliance in the handling and disposal of all laboratory chemicals.
References
Essential Safety and Logistics for Handling 3,4-Dehydro Cilostazol-d11
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 3,4-Dehydro Cilostazol-d11. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and logistical efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated active metabolite of Cilostazol, a compound used in pharmaceutical research, particularly in pharmacokinetic studies.[1][2] While a specific Safety Data Sheet (SDS) for the d11 variant is not publicly available, the SDS for the parent compound, Cilostazol, and its non-deuterated metabolite, 3,4-Dehydro Cilostazol, provides a strong basis for hazard assessment. The primary hazards are related to its pharmacological activity and potential for dust inhalation.
Key Hazards:
-
Harmful if swallowed.[3]
-
May cause skin and serious eye irritation.[4]
-
Suspected of damaging fertility or the unborn child.[5]
-
May cause respiratory irritation.[4]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Change frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Respiratory Protection | Respirator | N95 (or higher) certified respirator for handling powders. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure the integrity of the research.
2.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Pre-Weighing Checks: Ensure the analytical balance is calibrated and the surrounding area is clean. Have all necessary equipment (spatulas, weigh boats, solvent, vortex mixer) within the enclosure before starting.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing:
-
Carefully transfer the required amount of the compound from the storage vial to a pre-tared weigh boat using a clean spatula.
-
Avoid generating dust. If any spillage occurs, clean it immediately with a damp cloth (see Spill Management section).
-
Close the primary container tightly after weighing.
-
-
Dissolving:
-
Add the appropriate solvent to the weigh boat or transfer the powder to a vial before adding the solvent.
-
Gently swirl or vortex to dissolve the compound completely.
-
Visually inspect to ensure no solid particles remain.
-
2.2. Use in Experimental Protocols (Example: In Vitro Metabolic Stability Assay):
The following is a generalized protocol illustrating the use of this compound as an internal standard in a typical pharmacokinetic study.
Objective: To determine the metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
This compound (as internal standard)
-
Liver microsomes
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, combine the liver microsomes and incubation buffer.
-
Add the test compound to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the mixture at 37°C in a shaking water bath.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quench Reaction:
-
At each time point, add an aliquot of the incubation mixture to a tube containing the quenching solution and the internal standard (this compound).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the test compound over time to determine its metabolic stability. The consistent signal from the deuterated internal standard corrects for variations in sample processing and instrument response.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and wipes should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and quenched samples should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of down the drain.[7]
-
Sharps Waste: Needles and syringes used for handling solutions should be disposed of in a designated sharps container.
3.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard(s) (e.g., "Toxic," "Pharmacologically Active").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Most pharmaceutical waste is incinerated at a licensed facility.[7]
Quantitative Data
The following table summarizes key quantitative information for Cilostazol, the parent compound of this compound. This information should be used as a conservative guide for handling the deuterated metabolite.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.5 mg/m³ (8-hour Time-Weighted Average) | [8] |
| Oral LD50 (Rat) | >5 g/kg | [5] |
| Storage Temperature | 2-8°C | [1] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
